molecular formula C10H9F3O2 B1307456 4-(Trifluoromethyl)hydrocinnamic acid CAS No. 53473-36-2

4-(Trifluoromethyl)hydrocinnamic acid

Cat. No.: B1307456
CAS No.: 53473-36-2
M. Wt: 218.17 g/mol
InChI Key: OEIUMLSCWINLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)hydrocinnamic acid is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIUMLSCWINLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393930
Record name 4-(Trifluoromethyl)hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53473-36-2
Record name 4-(Trifluoromethyl)hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(Trifluoromethyl)phenyl]propionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical properties of 4-(Trifluoromethyl)hydrocinnamic acid, tailored for researchers, scientists, and drug development professionals. The document details the compound's physical and spectral characteristics, a probable synthesis route, and general experimental protocols. Additionally, it explores potential biological activities by examining the known interactions of related cinnamic acid derivatives with key cellular signaling pathways.

Core Chemical and Physical Properties

This compound, also known as 3-[4-(Trifluoromethyl)phenyl]propionic acid, is a halogenated aromatic carboxylic acid. The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a compound of interest in medicinal chemistry and materials science.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Chemical Name This compound[1]
Synonym(s) 3-[4-(Trifluoromethyl)phenyl]propionic acid[1]
CAS Number 53473-36-2[1]
Molecular Formula C₁₀H₉F₃O₂[1]
Molecular Weight 218.17 g/mol [1]
Melting Point 106-110 °C
Appearance White to pale yellow crystalline powder

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, 4-(trifluoromethyl)cinnamic acid.

Synthesis Workflow

The synthesis is a straightforward reduction of the alkene double bond in the presence of a metal catalyst and a hydrogen source.

Synthesis_Workflow Reactant 4-(Trifluoromethyl)cinnamic acid Reaction Catalytic Hydrogenation Reactant->Reaction Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction Hydrogen Hydrogen Source (e.g., H2 gas) Hydrogen->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a general procedure based on the hydrogenation of similar cinnamic acid derivatives.

  • Reaction Setup: In a suitable reaction vessel (e.g., a Parr hydrogenation apparatus or a round-bottom flask equipped with a balloon of hydrogen), dissolve 4-(trifluoromethyl)cinnamic acid in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by the cessation of hydrogen uptake.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H and 13C NMR Spectral Data for trans-4-(Trifluoromethyl)cinnamic acid (in DMSO-d6) [2][3]

1H NMR δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
12.7br s--COOH
7.94d8.1Ar-H
7.77d8.4Ar-H
7.69d16.1=CH-COOH
6.71d16.1Ar-CH=
13C NMR δ (ppm) Assignment
167.88C=O
142.59Ar-C
138.88Ar-C
130.64Ar-CH
130.54 (q, J = 31.78 Hz)C-CF₃
126.19 (q, J = 3.8 Hz)Ar-CH
122.81=CH-

Expected Changes for this compound:

  • 1H NMR: The two doublets for the vinylic protons (around 7.69 and 6.71 ppm) will be replaced by two triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the hydrocinnamic acid structure, typically appearing in the 2.5-3.0 ppm region. The aromatic protons will likely show a similar splitting pattern but may experience a slight upfield shift.

  • 13C NMR: The signals for the sp² carbons of the double bond (around 142 and 122 ppm) will be replaced by signals for the sp³ carbons of the ethyl chain, which will appear at a much higher field (typically 30-40 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands for trans-4-(Trifluoromethyl)cinnamic acid

Wavenumber (cm⁻¹)IntensityAssignment
~3000 (broad)StrongO-H stretch (carboxylic acid dimer)
3066, 3054, 3011Medium-SharpC-H stretch (aromatic and vinylic)
1712StrongC=O stretch (conjugated carboxylic acid)
1619MediumC=C stretch (alkene)
1312, 1122, 1111StrongC-F stretch (trifluoromethyl group)

Expected Changes for this compound:

  • The C=C stretching vibration around 1619 cm⁻¹ will be absent.

  • The C=O stretching frequency may shift slightly to a lower wavenumber (around 1700-1710 cm⁻¹) due to the loss of conjugation with the double bond.

  • The spectrum will show characteristic C-H stretching vibrations for the sp³ hybridized carbons of the ethyl chain, typically in the 2850-2960 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 4-(trifluoromethyl)cinnamic acid shows a molecular ion peak [M]⁺ at m/z 216.[4] For this compound, the molecular ion peak [M]⁺ is expected at m/z 218, corresponding to the addition of two hydrogen atoms.

Expected Fragmentation Pattern: Common fragmentation pathways for hydrocinnamic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ethyl chain.

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of this compound were identified, the broader class of cinnamic acid derivatives is known to possess various pharmacological properties, including anti-inflammatory and anti-cancer effects. These activities are often mediated through the modulation of key cellular signaling pathways such as NF-κB and MAPK.

Potential Interaction with the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Many natural and synthetic compounds, including cinnamic acid derivatives, have been shown to inhibit this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Proteasome->IkB_P TFHCA 4-(Trifluoromethyl)- hydrocinnamic acid (Potential Inhibitor) TFHCA->IKK Inhibits? DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory & Survival Genes DNA->Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway.

Potential Interaction with the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression TFHCA 4-(Trifluoromethyl)- hydrocinnamic acid (Potential Modulator) TFHCA->Raf Inhibits?

Caption: Potential modulation of the MAPK/ERK signaling pathway.

It is important to note that the inhibitory or modulatory effects of this compound on these pathways are speculative and require experimental validation. The diagrams illustrate potential points of intervention based on the known activities of structurally related compounds.

General Experimental Protocols for Analysis

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI) and analyze the mass-to-charge ratio of the resulting ions.

This guide provides a foundational understanding of the chemical properties of this compound. Further experimental investigation is necessary to fully elucidate its spectral characteristics and biological activities.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)hydrocinnamic acid (CAS: 53473-36-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)hydrocinnamic acid, also known as 3-[4-(Trifluoromethyl)phenyl]propionic acid, is a fluorinated aromatic carboxylic acid. Its chemical structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53473-36-2
Molecular Formula C₁₀H₉F₃O₂
Molecular Weight 218.17 g/mol
Melting Point 106-110 °C
Boiling Point Not available
Solubility Slightly soluble in chloroform and methanol
pKa (Predicted) 4.54 ± 0.10
InChI Key OEIUMLSCWINLBB-UHFFFAOYSA-N
SMILES O=C(O)CCc1ccc(cc1)C(F)(F)F
MDL Number MFCD00674032

Spectroscopic Data

While comprehensive, publicly available spectra for this compound are limited, typical spectroscopic characteristics can be inferred from its structure and data for closely related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically two doublets in the aromatic region), and two triplets corresponding to the methylene protons of the propionic acid chain.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), the aromatic carbons, and the two aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and bands corresponding to the C-F bonds of the trifluoromethyl group and the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the loss of the carboxylic acid group and other fragments.

Synthesis and Experimental Protocols

This compound is commonly synthesized by the catalytic hydrogenation of its unsaturated precursor, (E)-4-(trifluoromethyl)cinnamic acid.

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the reduction of the double bond in (E)-4-(Trifluoromethyl)cinnamic acid using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation of (E)-4-(Trifluoromethyl)cinnamic acid

  • Reaction Setup: In a suitable reaction vessel, combine (E)-4-Trifluoromethylcinnamic acid (10.0 g, 46.3 mmol) and 10 wt% Pd/C catalyst (250 mg) in ethanol (100 mL).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (6 bar).

  • Reaction Conditions: Stir the reaction at room temperature for 21 hours.

  • Work-up: Upon completion of the reaction, remove the catalyst by filtration through a pad of diatomaceous earth.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Product: The desired product, 3-(4-trifluoromethyl)phenylpropionic acid, is obtained as a white solid (10.1 g, 46.1 mmol, 100% yield).

Synthesis_Workflow reactant (E)-4-(Trifluoromethyl)cinnamic acid Ethanol 10% Pd/C reaction_vessel Hydrogenation (6 bar H₂, RT, 21h) reactant->reaction_vessel filtration Filtration (remove Pd/C) reaction_vessel->filtration concentration Concentration (remove ethanol) filtration->concentration product This compound concentration->product

Caption: Synthesis workflow for this compound.

Biological Activities and Signaling Pathways

To date, no specific biological activities or signaling pathways have been directly attributed to this compound in the public scientific literature. However, the broader class of hydrocinnamic acids and their derivatives are known to exhibit a range of biological effects, including antioxidant, antimicrobial, and anti-inflammatory properties. The presence of the trifluoromethyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and membrane permeability.

Given its use as an intermediate in the synthesis of pharmacologically active molecules, its biological profile is of significant interest for future research.

Applications in Drug Development

The primary application of this compound in drug development is as a key building block for the synthesis of more complex molecules with therapeutic potential.

Intermediate in the Synthesis of Neprilysin (NEP) Inhibitors

This compound has been utilized as a reagent in the synthesis of (poly)fluorinated neprilysin (NEP) inhibitors. Neprilysin is a zinc-dependent metalloprotease that degrades several endogenous vasoactive peptides, and its inhibition is a therapeutic target for the treatment of cardiovascular diseases such as heart failure.

The trifluoromethylphenylpropionic acid moiety can serve as a key pharmacophoric element, interacting with the active site of the enzyme.

Drug_Development_Application starting_material This compound synthesis Multi-step Synthesis starting_material->synthesis final_product Neprilysin Inhibitor synthesis->final_product target Neprilysin (NEP) final_product->target inhibits disease Cardiovascular Diseases target->disease implicated in

Caption: Role in the synthesis of Neprilysin inhibitors.

Safety Information

This compound is classified as an irritant. The following table summarizes its hazard classifications.

Table 2: GHS Hazard Information

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in drug discovery and materials science. While direct biological activity data for this compound is currently lacking, its utility as an intermediate in the synthesis of pharmacologically relevant molecules, such as neprilysin inhibitors, underscores its importance. Further research into the biological effects of this compound itself may reveal novel therapeutic applications. This technical guide provides a foundation of its known properties and synthesis, serving as a resource for researchers and developers working with this compound.

An In-depth Technical Guide to the Molecular Structure of 4-(Trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 4-(Trifluoromethyl)hydrocinnamic acid, a compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, spectroscopic data, and a detailed synthesis protocol.

Core Molecular Attributes

This compound, also known as 3-[4-(Trifluoromethyl)phenyl]propionic acid, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₀H₉F₃O₂[1]
Molecular Weight 218.17 g/mol [1]
CAS Number 53473-36-2[1]
Melting Point 115 °C[1]

Synthesis

The primary route for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, 4-(trifluoromethyl)cinnamic acid.

Experimental Protocol: Catalytic Hydrogenation

A detailed experimental protocol for a similar hydrogenation is described in a patent for the synthesis of the meta-isomer, which can be adapted for the para-isomer.[2]

Materials:

  • 4-(Trifluoromethyl)cinnamic acid

  • Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)

  • Solvent (e.g., ethanol, ethyl acetate, or tetrahydrofuran)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable reaction vessel, dissolve 4-(trifluoromethyl)cinnamic acid in the chosen solvent.

  • Add the Pd/C catalyst to the solution.

  • The reaction mixture is then subjected to a hydrogen atmosphere, typically at a pressure ranging from atmospheric to slightly positive pressure.

  • The reaction is stirred vigorously at room temperature for a period of 16-20 hours.[2]

  • Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as petroleum ether, n-hexane, or cyclohexane, to afford a high-purity solid.[2]

The logical workflow for this synthesis is depicted in the following diagram:

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-(Trifluoromethyl)cinnamic acid 4-(Trifluoromethyl)cinnamic acid Hydrogenation Hydrogenation 4-(Trifluoromethyl)cinnamic acid->Hydrogenation Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->Hydrogenation Solvent Solvent Solvent->Hydrogenation Hydrogen Gas Hydrogen Gas Hydrogen Gas->Hydrogenation Filtration Filtration Hydrogenation->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthesis of this compound.

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound consists of a benzene ring substituted with a trifluoromethyl group at the para position and a propanoic acid side chain.

Caption: Structure of this compound.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the propanoic acid side chain.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (ortho to CH₂CH₂COOH)~7.3Doublet
Aromatic (ortho to CF₃)~7.6Doublet
-CH₂- (benzylic)~2.9Triplet
-CH₂- (adjacent to COOH)~2.6Triplet
-COOH>10Singlet (broad)

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons (with characteristic shifts influenced by the electron-withdrawing trifluoromethyl group), and the aliphatic carbons.

CarbonExpected Chemical Shift (ppm)
-COOH~178
Aromatic (C-CF₃)~129 (quartet, J ≈ 32 Hz)
Aromatic (C-H ortho to CF₃)~126 (quartet, J ≈ 4 Hz)
Aromatic (C-H ortho to CH₂CH₂COOH)~129
Aromatic (C-CH₂CH₂COOH)~144
-CH₂- (benzylic)~35
-CH₂- (adjacent to COOH)~30
-CF₃~124 (quartet, J ≈ 272 Hz)

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Stretching vibration
C-H (Aromatic)3100-3000Stretching vibration
C-H (Aliphatic)3000-2850Stretching vibration
C=O (Carboxylic Acid)1710-1680Stretching vibration
C=C (Aromatic)1600, 1475Stretching vibrations
C-F (Trifluoromethyl)1350-1150Stretching vibrations

Crystallography

To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. However, the crystal structure of the related compound, 3,5-bis(trifluoromethyl)hydrocinnamic acid, has been determined, revealing a centrosymmetric O-H···O hydrogen-bonded dimer as the key supramolecular motif.[3] It is highly probable that this compound adopts a similar hydrogen-bonding pattern in the solid state.

This technical guide provides a foundational understanding of the molecular structure and properties of this compound. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 4-(Trifluoromethyl)hydrocinnamic acid, a valuable building block in the development of pharmaceutical agents and other functional materials. This document outlines the experimental protocol for the synthesis, presents quantitative data in a clear format, and includes a visual representation of the reaction pathway.

Core Synthesis Pathway: Catalytic Hydrogenation

The most direct and widely utilized method for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, 4-(Trifluoromethyl)cinnamic acid. This reaction involves the addition of hydrogen across the double bond of the cinnamic acid derivative, facilitated by a palladium on carbon (Pd/C) catalyst.

Reaction Scheme

Synthesis_Pathway 4-(Trifluoromethyl)cinnamic_acid 4-(Trifluoromethyl)cinnamic acid 4-(Trifluoromethyl)hydrocinnamic_acid This compound 4-(Trifluoromethyl)cinnamic_acid->4-(Trifluoromethyl)hydrocinnamic_acid H₂, 10% Pd/C Ethanol, 6 bar, RT, 21h

Caption: Catalytic hydrogenation of 4-(Trifluoromethyl)cinnamic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via catalytic hydrogenation.[1]

ParameterValue
Starting Material(E)-4-Trifluoromethylcinnamic acid
Catalyst10 wt% Pd/C
SolventEthanol
Hydrogen Pressure6 bar
Reaction TemperatureRoom Temperature
Reaction Time21 hours
Product Yield100% (10.1 g)
Product FormWhite solid

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established literature.[1]

Materials:

  • (E)-4-Trifluoromethylcinnamic acid (10.0 g, 46.3 mmol)

  • 10 wt% Palladium on Carbon (Pd/C) catalyst (250 mg)

  • Ethanol (100 mL)

  • Hydrogen gas

  • Diatomaceous earth

Equipment:

  • Hydrogenation apparatus

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction flask, combine (E)-4-Trifluoromethylcinnamic acid (10.0 g) and 10 wt% Pd/C catalyst (250 mg) in ethanol (100 mL).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere at a pressure of 6 bar. Stir the reaction vigorously at room temperature for 21 hours.

  • Work-up: Upon completion of the reaction, carefully remove the catalyst by filtration through a pad of diatomaceous earth.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Product: The resulting product, 3-(4-trifluoromethyl)phenylpropionic acid, is obtained as a white solid (10.1 g, 46.1 mmol), corresponding to a 100% yield.[1]

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final product.

Experimental_Workflow cluster_materials Starting Materials & Reagents cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start_material 4-(Trifluoromethyl)cinnamic acid reaction_setup Combine reactants in Ethanol start_material->reaction_setup catalyst 10% Pd/C catalyst->reaction_setup solvent Ethanol solvent->reaction_setup hydrogen Hydrogen Gas hydrogenation Hydrogenate at 6 bar, RT, 21h hydrogen->hydrogenation reaction_setup->hydrogenation filtration Filter through diatomaceous earth hydrogenation->filtration concentration Concentrate under reduced pressure filtration->concentration final_product This compound concentration->final_product

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a comprehensive overview of a reliable and high-yielding synthesis pathway for this compound. The detailed protocol and clear data presentation are intended to support researchers and professionals in their synthetic chemistry endeavors.

References

Unveiling the Bioactivity of 4-(Trifluoromethyl)hydrocinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the biological activity of 4-(Trifluoromethyl)hydrocinnamic acid. While direct experimental evidence and quantitative data on the bioactivity of this specific compound are not extensively available in the public domain, this document provides a comprehensive overview of its chemical properties and explores potential biological activities based on structurally related compounds. Furthermore, it outlines detailed, albeit hypothetical, experimental protocols for future investigation into its potential as a therapeutic agent.

Introduction

This compound, also known as 3-[4-(Trifluoromethyl)phenyl]propionic acid, is a halogenated derivative of hydrocinnamic acid. Its chemical structure, featuring a trifluoromethyl group, suggests potential for unique biological interactions, as fluorination can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Currently, its primary documented use is as a reagent in the synthesis of more complex molecules, including potential neprilysin inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 53473-36-2[1]
Molecular Formula C₁₀H₉F₃O₂[1]
Molecular Weight 218.17 g/mol [1]
Alternate Name 3-[4-(Trifluoromethyl)phenyl]propionic acid[1]
Melting Point 106-110 °C

Potential Biological Activities and Areas for Investigation

While direct evidence is lacking for this compound, the activities of related compounds suggest two primary avenues for investigation: histone deacetylase (HDAC) inhibition and neprilysin inhibition.

Histone Deacetylase (HDAC) Inhibition

The structurally similar compound, trans-4-(trifluoromethyl)cinnamic acid, has been investigated through computational docking studies as a potential inhibitor of histone deacetylase 8 (HDAC8). This suggests that this compound may also exhibit inhibitory activity against HDACs. HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy.

The diagram below illustrates the general mechanism of action for HDAC inhibitors.

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_inhibitor Therapeutic Intervention DNA DNA Histones Histones DNA->Histones Gene_Expression Gene Expression Histones->Gene_Expression regulates access for HAT Histone Acetyltransferases (HATs) HAT->Histones Acetylation HDAC Histone Deacetylases (HDACs) HDAC->Histones Deacetylation TF Transcription Factors TF->Gene_Expression initiates Inhibitor This compound (Hypothetical HDACi) Inhibitor->HDAC Inhibition

Caption: Hypothetical HDAC Inhibition Pathway.
Neprilysin Inhibition

This compound has been documented as a synthetic precursor for a (poly)fluorinated neprilysin inhibitor. Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides. Inhibition of neprilysin leads to increased levels of these peptides, promoting vasodilation and natriuresis, a therapeutic strategy for heart failure.

The following diagram outlines the mechanism of neprilysin inhibition and its physiological effects.

Neprilysin_Inhibition cluster_cardiovascular Cardiovascular System cluster_inhibitor Therapeutic Intervention NPs Natriuretic Peptides (ANP, BNP) Neprilysin Neprilysin NPs->Neprilysin degraded by Receptors Natriuretic Peptide Receptors NPs->Receptors activates Inactive_Fragments Inactive Fragments Neprilysin->Inactive_Fragments cGMP Increased cGMP Receptors->cGMP Effects Vasodilation Natriuresis Antiproliferative Effects cGMP->Effects Inhibitor This compound (Hypothetical Neprilysin Inhibitor) Inhibitor->Neprilysin Inhibition

Caption: Hypothetical Neprilysin Inhibition Pathway.

Proposed Experimental Protocols

To ascertain the biological activity of this compound, the following detailed experimental protocols are proposed.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of this compound against a specific HDAC isoform (e.g., HDAC8).

  • Recombinant human HDAC8 enzyme

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)

  • This compound (test compound)

  • Trichostatin A (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution in HDAC assay buffer to achieve a range of test concentrations.

  • Enzyme Reaction: In a 96-well plate, add the HDAC assay buffer, the diluted test compound or control, and the recombinant HDAC8 enzyme.

  • Initiation: Start the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Termination and Development: Stop the enzymatic reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

HDAC_Assay_Workflow A Prepare serial dilutions of This compound B Add assay buffer, compound/control, and HDAC8 enzyme to 96-well plate A->B C Initiate reaction with fluorogenic substrate B->C D Incubate at 37°C C->D E Stop reaction and develop fluorescence with developer solution D->E F Measure fluorescence (Ex: 360 nm, Em: 460 nm) E->F G Calculate % inhibition and determine IC50 value F->G

Caption: Workflow for HDAC Inhibition Assay.
In Vitro Neprilysin Inhibition Assay

This protocol outlines a fluorometric assay to assess the inhibitory activity of this compound against neprilysin.

  • Recombinant human neprilysin enzyme

  • Neprilysin assay buffer (e.g., 50 mM Tris, pH 7.5)

  • Fluorogenic neprilysin substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • This compound (test compound)

  • Thiorphan (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution in neprilysin assay buffer to obtain various test concentrations.

  • Reaction Mixture: To each well of a 96-well plate, add the neprilysin assay buffer, the diluted test compound or control, and the recombinant neprilysin enzyme.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the fluorogenic neprilysin substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis: Determine the reaction rate (V) from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each compound concentration compared to the control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Neprilysin_Assay_Workflow A Prepare serial dilutions of This compound B Add assay buffer, compound/control, and neprilysin enzyme to 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate reaction with fluorogenic substrate C->D E Measure fluorescence kinetically (Ex: 320 nm, Em: 405 nm) D->E F Determine reaction rates E->F G Calculate % inhibition and determine IC50 value F->G

References

Spectroscopic Profile of 4-(Trifluoromethyl)hydrocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)hydrocinnamic acid, a compound of interest in medicinal chemistry and materials science. This document presents available spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis, designed to aid researchers in its identification and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 53473-36-2; Molecular Formula: C₁₀H₉F₃O₂; Molecular Weight: 218.17 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~7.55Doublet2HAr-H (ortho to CF₃)
~7.35Doublet2HAr-H (meta to CF₃)
~3.00Triplet2H-CH₂-Ar
~2.70Triplet2H-CH₂-COOH

Note: Predicted data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The aromatic protons will likely appear as an AA'BB' system.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~178-COOH
~144 (quartet, J ≈ 32 Hz)Ar-C-CF₃
~129Ar-CH (meta to CF₃)
~125 (quartet, J ≈ 4 Hz)Ar-CH (ortho to CF₃)
~124 (quartet, J ≈ 272 Hz)-CF₃
~35-CH₂-COOH
~30-CH₂-Ar

Note: Predicted data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~2900MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1615MediumC=C stretch (Aromatic)
1300-1100StrongC-F stretch

Note: The C-F stretching vibrations of the trifluoromethyl group typically result in multiple strong absorption bands in this region.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
218Moderate[M]⁺ (Molecular Ion)
173High[M - COOH]⁺
145High[M - CH₂COOH - H]⁺

Note: Fragmentation patterns are predicted based on the structure of the molecule.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).

    • Optimize the receiver gain.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to a pellet press die. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, dichloromethane)

  • Mass spectrometer with an electron ionization (EI) source

Procedure (Electron Ionization - Mass Spectrometry):

  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent. Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Process_NMR Process & Analyze (¹H, ¹³C NMR) NMR->Process_NMR Process_IR Process & Analyze (FTIR) IR->Process_IR Process_MS Process & Analyze (Mass Spectrum) MS->Process_MS Structure Confirm Structure Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

In-Depth Technical Guide to the Solubility Profile of 4-(Trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)hydrocinnamic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (-CF3) can substantially alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its solubility profile is paramount for formulation development, pharmacokinetic studies, and overall drug design. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and insights into its potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 53473-36-2[1][2]
Molecular Formula C₁₀H₉F₃O₂[1][2]
Molecular Weight 218.17 g/mol [1][2]
Melting Point 106-110 °C[1]
Appearance White to light brown crystalline powder or solid[3]
pKa (Predicted) 4.54 ± 0.10[3]

Solubility Profile

Quantitative Solubility Data

Exhaustive searches of peer-reviewed literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in a range of common laboratory solvents at various temperatures. This represents a significant data gap for this compound.

Qualitative Solubility Data

Qualitative assessments of solubility have been reported, providing a general understanding of its behavior in certain organic solvents.

SolventQualitative SolubilityReference
ChloroformSlightly Soluble[3]
MethanolSlightly Soluble[3]

The term "slightly soluble" typically implies that a significant amount of solvent is required to dissolve a given amount of the solute. However, for precise formulation and experimental design, quantitative determination is essential.

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not available, the following established methods for determining the solubility of crystalline organic acids are highly applicable.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-capped vial or flask).

  • Equilibration: Place the container in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles. The temperature of the syringe should be maintained at the equilibration temperature to avoid precipitation.

  • Analysis: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method as described below.

Analytical Methods for Concentration Determination

4.2.1. Gravimetric Analysis

This is a straightforward and accurate method for quantifying the amount of a non-volatile solute.

Methodology:

  • Weighing the Sample: Transfer a known volume or mass of the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish).

  • Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be achieved by gentle heating in a fume hood or using a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Drying to a Constant Weight: Dry the container with the solid residue in an oven until a constant weight is achieved.

  • Calculation: Calculate the solubility from the mass of the solid residue and the initial volume or mass of the saturated solution.

4.2.2. UV-Vis Spectrophotometry

For compounds with a chromophore, such as this compound, UV-Vis spectrophotometry offers a sensitive and rapid method for concentration determination.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Concentration Determination: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Calculate the original solubility by accounting for the dilution factor.

Potential Biological Relevance and Signaling Pathways

While no specific signaling pathways have been definitively elucidated for this compound, the broader class of cinnamic acid derivatives has been shown to exhibit a range of biological activities, including enzyme inhibition and modulation of key cellular signaling pathways.

Enzyme Inhibition

Derivatives of cinnamic acid have been identified as inhibitors of various enzymes. For example, some substituted cinnamic acids have shown inhibitory effects on tyrosinase and xanthine oxidase.[4][5] The trifluoromethyl group in this compound could potentially influence its binding to and inhibition of such enzymes.

Enzyme_Inhibition Substrate Substrate EnzymeSubstrate Enzyme-Substrate Complex Substrate->EnzymeSubstrate Binds to active site Enzyme Enzyme (e.g., Tyrosinase, Xanthine Oxidase) Enzyme->EnzymeSubstrate EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->EnzymeInhibitor Inhibitor 4-(Trifluoromethyl)hydrocinnamic acid (Hypothetical Inhibitor) Inhibitor->EnzymeInhibitor Binds to enzyme Product Product EnzymeSubstrate->Product Catalysis

Caption: Hypothetical mechanism of enzyme inhibition.

Modulation of Inflammatory Signaling Pathways

Cinnamic acid derivatives have been reported to modulate inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. This pathway plays a crucial role in regulating the expression of genes involved in inflammation and immune responses. The trifluoromethyl substituent may enhance the anti-inflammatory potential of the hydrocinnamic acid scaffold.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Gene Target Gene Expression (Inflammatory Cytokines) Nucleus->Gene Promotes Transcription Inhibitor This compound (Hypothetical Inhibition) Inhibitor->IKK

Caption: Potential modulation of the NF-κB signaling pathway.

Conclusion

While this compound is a compound of considerable interest for drug development, there is a notable lack of publicly available quantitative solubility data. This guide provides a framework for researchers to systematically determine its solubility profile using established experimental protocols. Furthermore, based on the known biological activities of related cinnamic acid derivatives, this compound holds potential as a modulator of key enzymatic and cellular signaling pathways. Further investigation into its specific biological targets and quantitative solubility in a diverse range of pharmaceutically relevant solvents is crucial for advancing its potential therapeutic applications.

References

A Technical Guide to the Thermochemical Profile of 4-(Trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the available thermochemical data for 4-(Trifluoromethyl)hydrocinnamic acid (CAS 53473-36-2). Due to a lack of experimentally determined thermochemical values for this specific compound in the reviewed literature, this guide presents high-quality computational data for the closely related trans-4-(trifluoromethyl)cinnamic acid as a proxy. Furthermore, experimental data for the parent compound, hydrocinnamic acid, is included for comparative analysis. Detailed, generalized experimental protocols for bomb calorimetry and Differential Scanning Calorimetry (DSC) are provided to guide researchers in obtaining empirical data. This guide also features workflow diagrams for both computational and experimental determination of thermochemical properties to facilitate a deeper understanding of the methodologies.

Introduction

This compound, also known as 3-[4-(Trifluoromethyl)phenyl]propionic acid, is a fluorinated aromatic carboxylic acid.[1][2] Its structural properties, particularly the presence of the trifluoromethyl group, are of significant interest in medicinal chemistry and materials science due to the unique electronic effects this group imparts. A thorough understanding of the thermochemical properties of this compound, such as its enthalpy of formation and heat capacity, is crucial for predicting its stability, reactivity, and behavior in various chemical and biological systems.

This guide addresses the current gap in experimental thermochemical data for this compound by providing relevant computational data, comparative experimental data for its parent compound, and detailed methodologies for its empirical determination.

Physicochemical Properties

Basic physicochemical properties for this compound are summarized below.

PropertyValueSource
CAS Number 53473-36-2[1]
Molecular Formula C₁₀H₉F₃O₂[1]
Molecular Weight 218.17 g/mol [1]
Melting Point 106-110 °C

Thermochemical Data

Computational Data for trans-4-(Trifluoromethyl)cinnamic Acid
ParameterValueUnit
Optimized Global Minimum Energy –835.50925198Hartrees
Total Thermal Energy (E_total) 103.812kcal mol⁻¹
Heat Capacity (C_v) 48.827cal mol⁻¹ K⁻¹
Total Entropy (S) 122.612cal mol⁻¹ K⁻¹
Translational Entropy42.014cal mol⁻¹ K⁻¹
Rotational Entropy32.680cal mol⁻¹ K⁻¹
Vibrational Entropy47.918cal mol⁻¹ K⁻¹
Vibrational Energy (E_vib) 102.034kcal mol⁻¹
Zero-point Vibrational Energy 95.37866kcal mol⁻¹
Dipole Moment 2.8739Debye

Source: Jeyavijayan S, et al., Indian Journal of Chemistry, 2024.

Experimental Data for Hydrocinnamic Acid (Parent Compound)

For comparative purposes, experimental thermochemical data for the non-fluorinated parent compound, hydrocinnamic acid (CAS 501-52-0), is provided from the NIST Chemistry WebBook.[3][4]

ParameterValueUnitMethod
Enthalpy of Sublimation (Δ_sub_H°) 102.4 ± 0.8kJ/molME
Enthalpy of Vaporization (Δ_vap_H at 390 K) 67.0kJ/molA
Enthalpy of Fusion (Δ_fus_H at 321.2 K) 15.61kJ/molDSC
Entropy of Fusion (Δ_fus_S at 321.6 K) 48.4J/mol*KN/A

Source: NIST Chemistry WebBook.[3][4] ME: Mass Effusion, A: Antoine Equation, DSC: Differential Scanning Calorimetry.

Experimental Protocols for Thermochemical Analysis

The following sections describe generalized protocols for the experimental determination of key thermochemical properties of solid organic acids like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

This protocol outlines the steps to measure the heat of combustion, from which the standard enthalpy of formation can be derived. The combustion of fluorinated organic compounds requires special considerations due to the formation of corrosive hydrofluoric acid (HF).[5][6][7]

Objective: To determine the standard enthalpy of combustion (ΔcH°) of solid this compound.

Apparatus:

  • Oxygen bomb calorimeter (with a platinum-lined bomb recommended for fluorine compounds)[5]

  • High-pressure oxygen source

  • Pellet press

  • Fuse wire (e.g., platinum or nickel-chromium)

  • High-precision thermometer (±0.001 °C)

  • Balance (accurate to ±0.0001 g)

  • Ignition unit

Procedure:

  • Calibration:

    • Accurately weigh approximately 1 g of standard benzoic acid and press it into a pellet.[8]

    • Place the pellet in the crucible inside the bomb. Attach a measured length of fuse wire to the electrodes, ensuring it is in contact with the pellet.

    • Add 1 mL of distilled water to the bottom of the bomb to ensure saturation of the final atmosphere with water vapor.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 25-30 atm.

    • Submerge the bomb in a known volume of water in the calorimeter jacket. Allow the system to reach thermal equilibrium while stirring.

    • Record the temperature at regular intervals (e.g., every minute) for a 5-minute pre-period.

    • Ignite the sample. Record the temperature every 15-30 seconds during the reaction period until a peak temperature is reached.

    • Continue recording the temperature at regular intervals for a 10-minute post-period to establish the cooling curve.

    • Depressurize the bomb and analyze the contents for any signs of incomplete combustion.

    • Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid and the corrected temperature rise.[8]

  • Sample Measurement:

    • Repeat the procedure (steps 1.1 - 1.9) using a pellet of accurately weighed this compound (approximately 0.8-1.0 g).

    • After combustion, carefully collect the liquid contents of the bomb. Analyze the aqueous solution for the concentration of hydrofluoric acid (HF) and any nitric acid (formed from residual nitrogen in the oxygen).

    • Calculate the total heat released (q_total) by multiplying the corrected temperature rise by the calorimeter's heat capacity.

    • Correct the total heat released for the heat of formation of nitric acid and the heat of solution and formation of hydrofluoric acid to determine the standard heat of combustion of the compound.[5]

Determination of Enthalpy of Fusion and Melting Point via Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to measure the melting point and the enthalpy of fusion (Δ_fus_H) of a solid sample.[9][10][11][12]

Objective: To determine the melting point (T_m) and enthalpy of fusion (Δ_fus_H) of this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (e.g., aluminum, hermetically sealed)

  • Balance (accurate to ±0.01 mg)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard with a known melting point and enthalpy of fusion (e.g., indium).[13]

    • Perform the calibration run under the same conditions that will be used for the sample analysis (e.g., heating rate, gas flow).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a sample pan.

    • Seal the pan, using a hermetic seal if the sample is expected to sublime or decompose. Place an empty, sealed pan on the reference side.

  • Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal atmosphere.

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) through its melting transition to a temperature well above the melt (e.g., 150 °C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample.

    • The melting point (T_m) is typically determined as the extrapolated onset temperature of the peak.[11]

    • Integrate the area of the melting peak to determine the total heat absorbed, which is the enthalpy of fusion (Δ_fus_H). The value is usually reported in J/g and can be converted to kJ/mol using the molecular weight.[11]

Mandatory Visualizations

The following diagrams illustrate the workflows for the computational and experimental determination of thermochemical data.

Computational_Workflow cluster_prep 1. In Silico Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Data Analysis & Extraction mol_struct Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_struct->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry energy_calc Single-Point Energy Calculation geom_opt->energy_calc Optimized Geometry zpe Zero-Point Energy (ZPE) freq_calc->zpe Vibrational Frequencies thermal_corr Thermal Corrections (Enthalpy, Entropy) freq_calc->thermal_corr thermo_data Final Thermochemical Data (H, S, G, Cv) energy_calc->thermo_data zpe->thermo_data thermal_corr->thermo_data

Caption: Workflow for computational thermochemistry via DFT.

Experimental_Workflow cluster_sample 1. Sample Preparation cluster_calorimetry 2. Calorimetric Measurement cluster_bomb Bomb Calorimetry cluster_dsc Differential Scanning Calorimetry cluster_results 3. Data Calculation sample Obtain Pure Sample (this compound) weigh Accurately Weigh Sample sample->weigh bomb_run Combust Sample in O₂ Bomb weigh->bomb_run dsc_run Heat Sample at Constant Rate weigh->dsc_run bomb_cal Calibrate with Benzoic Acid bomb_cal->bomb_run Provides C_cal bomb_data Measure ΔT bomb_run->bomb_data h_comb Calculate Enthalpy of Combustion (ΔcH°) bomb_data->h_comb dsc_cal Calibrate with Indium dsc_cal->dsc_run Provides Calibration dsc_data Measure Heat Flow dsc_run->dsc_data h_fus Calculate Enthalpy of Fusion (ΔfusH°) dsc_data->h_fus h_form Derive Enthalpy of Formation (ΔfH°) h_comb->h_form Using Hess's Law

References

Potential research applications of 4-(Trifluoromethyl)hydrocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research Applications of 4-(Trifluoromethyl)hydrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-[4-(Trifluoromethyl)phenyl]propionic acid, is a synthetic carboxylic acid belonging to the phenylpropanoic acid class of compounds. Its structure, featuring a trifluoromethyl group on the phenyl ring, makes it a compound of significant interest in medicinal chemistry and materials science. The trifluoromethyl group is a key pharmacophore used in drug design to enhance metabolic stability, binding affinity, and bioavailability of molecules. This guide explores the potential research applications of this compound, focusing on its role as a synthetic building block and the potential biological activities of its derivatives, supported by available data and detailed experimental protocols.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties and hazard information for this compound is provided below.

PropertyValueReference
CAS Number 53473-36-2[1]
Molecular Formula C₁₀H₉F₃O₂[1]
Molecular Weight 218.17 g/mol [1]
Melting Point 106-110 °C[2]
Linear Formula CF₃C₆H₄CH₂CH₂CO₂H[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[2]
Signal Word Warning[2]

Potential Research Applications

Synthetic Intermediate in Drug Discovery

This compound serves as a valuable reagent for introducing the 4-(trifluoromethyl)phenylpropyl moiety into more complex molecules. This structural motif is of interest in the development of various therapeutic agents. One of the noted applications is in the synthesis of (poly)fluorinated neprilysin inhibitors. Neprilysin is a zinc-dependent metalloprotease that degrades several vasoactive peptides, and its inhibition is a therapeutic strategy for conditions like heart failure.

Potential as a Histone Deacetylase (HDAC) Inhibitor

While direct experimental data on the biological activity of this compound is limited, computational studies on its unsaturated analog, trans-4-(trifluoromethyl)cinnamic acid (4-TFCA), suggest potential therapeutic applications. A molecular docking study has investigated the interaction of 4-TFCA with histone deacetylase 8 (HDAC8), an enzyme implicated in cancer and neurological disorders.

Quantitative Data from In Silico Analysis:

CompoundTargetMethodBinding Energy (kcal/mol)Reference
trans-4-(Trifluoromethyl)cinnamic acidHDAC8Molecular Docking-6.10

This in silico finding suggests that the 4-(trifluoromethyl)phenyl moiety, when part of a cinnamic or potentially a hydrocinnamic acid scaffold, may serve as a starting point for the design of novel HDAC inhibitors. Experimental validation is required to confirm this potential.

HDAC8 Signaling Pathway

HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibiting HDACs can restore the expression of tumor suppressor genes.

HDAC8_Signaling HDAC8 Signaling Pathway in Gene Expression Histone Histone Proteins AcetylatedHistone Acetylated Histones CondensedChromatin Condensed Chromatin (Heterochromatin) Histone->CondensedChromatin HAT Histone Acetyltransferases (HATs) HAT->AcetylatedHistone Adds Acetyl Groups HDAC8 Histone Deacetylase 8 (HDAC8) HDAC8->Histone Removes Acetyl Groups OpenChromatin Open Chromatin (Euchromatin) AcetylatedHistone->OpenChromatin DNA DNA GeneExpression Gene Expression ON OpenChromatin->GeneExpression GeneRepression Gene Repression OFF CondensedChromatin->GeneRepression Inhibitor 4-(Trifluoromethyl)cinnamic acid (Potential Inhibitor) Inhibitor->HDAC8 Inhibits

Caption: Role of HDAC8 in chromatin remodeling and gene expression.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the catalytic hydrogenation of its unsaturated precursor, trans-4-(Trifluoromethyl)cinnamic acid.

Workflow for Synthesis

Synthesis_Workflow Synthesis of this compound Start Start: trans-4-(Trifluoromethyl)cinnamic acid Dissolve Dissolve in Ethanol Start->Dissolve AddCatalyst Add 10% Pd/C Catalyst Dissolve->AddCatalyst Hydrogenation Place under Hydrogen Atmosphere (e.g., 6 bar) AddCatalyst->Hydrogenation Stir Stir at Room Temperature (e.g., 21 hours) Hydrogenation->Stir Filter Filter through Diatomaceous Earth to remove Catalyst Stir->Filter Concentrate Concentrate Filtrate under Reduced Pressure Filter->Concentrate Product Product: this compound Concentrate->Product

Caption: Workflow for the hydrogenation of the cinnamic acid precursor.

Methodology:

  • Reaction Setup: In a suitable hydrogenation vessel, combine trans-4-(Trifluoromethyl)cinnamic acid (10.0 g, 46.3 mmol) and 10 wt% Palladium on carbon (Pd/C) catalyst (250 mg).

  • Solvent Addition: Add ethanol (100 mL) to the vessel.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., 6 bar).

  • Reaction: Stir the mixture at room temperature for approximately 21 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere. Remove the catalyst by filtration through a pad of diatomaceous earth.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting white solid is this compound.

Representative Enzyme Inhibition Assay (Fluorometric)

This protocol provides a general workflow for determining the inhibitory activity of a test compound like this compound against a target enzyme (e.g., HDAC, neprilysin) using a fluorogenic substrate.

Workflow for Enzyme Inhibition Assay

Inhibition_Assay_Workflow Fluorometric Enzyme Inhibition Assay Workflow Start Start PrepareReagents Prepare Assay Buffer, Enzyme Solution, Inhibitor Dilutions, and Substrate Solution Start->PrepareReagents PlateSetup Add Enzyme and varying concentrations of Inhibitor to a 96-well plate PrepareReagents->PlateSetup PreIncubate Pre-incubate at 37°C (e.g., 15 minutes) PlateSetup->PreIncubate InitiateReaction Initiate reaction by adding Fluorogenic Substrate PreIncubate->InitiateReaction MeasureFluorescence Measure Fluorescence Kinetically in a Plate Reader InitiateReaction->MeasureFluorescence DataAnalysis Analyze Data: Calculate initial rates, determine % inhibition, and fit to a dose-response curve MeasureFluorescence->DataAnalysis Result Result: IC50 Value DataAnalysis->Result

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

Methodology:

  • Reagent Preparation:

    • Prepare an appropriate assay buffer.

    • Prepare a stock solution of the target enzyme and the test compound (this compound) in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test compound in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme solution to wells designated for the assay.

    • Add the serially diluted test compound to the respective wells. Include control wells with solvent only (no inhibitor).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for enzyme-inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the substrate.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence vs. time plots.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

This compound is a valuable compound for chemical and pharmaceutical research. Its primary established role is as a synthetic intermediate for the creation of more complex molecules, leveraging the desirable properties of the trifluoromethyl group. While direct experimental evidence of its biological activity is sparse, computational studies of its unsaturated analog point towards potential applications, such as HDAC inhibition, that warrant further investigation. The protocols provided herein offer a practical starting point for the synthesis and biological evaluation of this compound and its derivatives, paving the way for future discoveries in drug development and materials science.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-(Trifluoromethyl)hydrocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-(trifluoromethyl)hydrocinnamic acid from 4-(trifluoromethyl)cinnamic acid. This synthesis is a critical step in the development of various pharmaceuticals and functional materials due to the unique bioactive properties conferred by the trifluoromethyl group.[1][2]

Introduction

This compound, also known as 3-[4-(trifluoromethyl)phenyl]propionic acid, is a valuable intermediate in organic synthesis.[3] It serves as a reagent in the synthesis of compounds such as (poly)fluorinated neprilysin inhibitors and is utilized in the preparation of pesticides, medicines, and dyes.[1] The reduction of the carbon-carbon double bond in 4-(trifluoromethyl)cinnamic acid is a key transformation to produce the desired saturated hydrocinnamic acid derivative. The protocol detailed below describes a highly efficient method for this conversion using catalytic hydrogenation.

Reaction Scheme

The synthesis involves the catalytic hydrogenation of the alkene functional group in 4-(trifluoromethyl)cinnamic acid to yield this compound.

Reactant: 4-(Trifluoromethyl)cinnamic acid Product: this compound Catalyst: Palladium on carbon (Pd/C) Hydrogen Source: Hydrogen gas (H₂)

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material(E)-4-(Trifluoromethyl)cinnamic acid[1]
Catalyst10 wt% Palladium on Carbon (Pd/C)[1]
SolventEthanol[1]
Hydrogen Pressure6 bar[1]
Reaction TemperatureRoom Temperature[1]
Reaction Time21 hours[1]
Product Yield100%[1]
Product PurityNot explicitly stated, but yield suggests high purity
Melting Point (Product)106-110 °C[4]
Molecular Weight (Product)218.17 g/mol [3][4]

Experimental Protocol

This protocol details the catalytic hydrogenation of 4-(trifluoromethyl)cinnamic acid to synthesize this compound.[1]

Materials:

  • (E)-4-Trifluoromethylcinnamic acid (10.0 g, 46.3 mmol)

  • 10 wt% Palladium on Carbon (Pd/C) catalyst (250 mg)

  • Ethanol (100 mL)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Filtration apparatus

  • Rotary evaporator

  • Hydrogenation reactor (capable of maintaining 6 bar pressure)

Procedure:

  • Reaction Setup: In a suitable hydrogenation reactor, combine (E)-4-trifluoromethylcinnamic acid (10.0 g, 46.3 mmol) and 10 wt% Pd/C catalyst (250 mg).

  • Solvent Addition: Add ethanol (100 mL) to the reactor.

  • Hydrogenation: Seal the reactor and place it under a hydrogen atmosphere at a pressure of 6 bar.

  • Reaction: Stir the reaction mixture at room temperature for 21 hours.

  • Catalyst Removal: Upon completion of the reaction, carefully vent the hydrogen from the reactor. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Product Isolation: The resulting white solid is 3-(4-trifluoromethyl)phenylpropionic acid (10.1 g, 46.1 mmol), obtained in 100% yield.[1]

Safety Precautions:

  • Palladium on carbon is flammable; handle with care.

  • Hydrogen gas is highly flammable and explosive. Ensure the reaction is carried out in a well-ventilated area and with appropriate safety measures for handling pressurized gases.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start: (E)-4-(Trifluoromethyl)cinnamic acid Reagents Add 10 wt% Pd/C and Ethanol Start->Reagents Hydrogenation Hydrogenate at 6 bar H₂ (Room Temp, 21h) Reagents->Hydrogenation Filtration Filter through Diatomaceous Earth Hydrogenation->Filtration Evaporation Concentrate under Reduced Pressure Filtration->Evaporation Product Product: this compound (White Solid, 100% Yield) Evaporation->Product

Caption: Workflow for the synthesis of this compound.

References

Application Note: Catalytic Hydrogenation of 4-(Trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the hydrogenation of 4-(Trifluoromethyl)cinnamic acid to produce 4-(Trifluoromethyl)dihydrocinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The protocol is based on established catalytic hydrogenation methods, offering high yield and purity.

Introduction

The selective reduction of the carbon-carbon double bond in α,β-unsaturated carboxylic acids is a fundamental transformation in organic synthesis. 4-(Trifluoromethyl)cinnamic acid is a key building block, and its hydrogenation product, 4-(Trifluoromethyl)dihydrocinnamic acid, is utilized in the development of various therapeutic agents and functional materials. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and bioavailability in drug candidates. This protocol details a robust and efficient method for this conversion using a heterogeneous palladium on carbon (Pd/C) catalyst.

Data Presentation: Comparative Hydrogenation Protocols

The following table summarizes various conditions for the hydrogenation of cinnamic acid and its derivatives, highlighting the versatility of catalytic reduction techniques.

SubstrateCatalystHydrogen SourceSolventTemperature (°C)PressureTime (h)Yield (%)Reference
4-(Trifluoromethyl)cinnamic acid 10 wt% Pd/CH₂EthanolRoom Temp.6 bar21100ChemicalBook
Cinnamic acid5% Ru/CH₂1,4-Dioxane2206.89 MPa617[1]
Cinnamic acid5% Pd/CH₂1,4-Dioxane2206.89 MPa635[1]
Cinnamic acidChloro(1,5-cyclooctadiene) rhodium(I) dimerFormic Acid/TriethylamineTHF65Ambient495[2]

Experimental Protocol: Hydrogenation of 4-(Trifluoromethyl)cinnamic acid

This protocol describes the hydrogenation of 4-(Trifluoromethyl)cinnamic acid using a palladium on carbon catalyst and molecular hydrogen.

Materials:

  • trans-4-(Trifluoromethyl)cinnamic acid (Substrate)

  • 10 wt% Palladium on carbon (Pd/C) (Catalyst)

  • Ethanol (Solvent)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Parr shaker or similar hydrogenation apparatus

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • To a suitable pressure vessel, add trans-4-(Trifluoromethyl)cinnamic acid (10.0 g, 46.3 mmol).

    • Add 10 wt% Pd/C catalyst (250 mg).

    • Add ethanol (100 mL) to the vessel.

  • Hydrogenation:

    • Seal the reaction vessel and connect it to a hydrogenation apparatus.

    • Purge the vessel with hydrogen gas to remove air.

    • Pressurize the vessel with hydrogen to 6 bar.

    • Stir the reaction mixture vigorously at room temperature for 21 hours.

  • Work-up and Isolation:

    • After the reaction is complete, carefully vent the hydrogen gas from the vessel.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

    • Rinse the reaction vessel and the filter cake with a small amount of ethanol to ensure complete transfer of the product.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • The resulting white solid is 3-(4-trifluoromethyl)phenylpropionic acid (10.1 g, 46.1 mmol, 100% yield).

Characterization:

The product can be characterized by standard analytical techniques:

  • ¹H NMR: The spectrum should show the disappearance of the vinyl protons from the starting material and the appearance of two new aliphatic triplets corresponding to the -CH₂-CH₂- protons of the propionic acid side chain.

  • ¹³C NMR: The spectrum will show the absence of the alkene carbons and the presence of two new aliphatic carbon signals.

  • IR Spectroscopy: The C=C stretching vibration from the cinnamic acid derivative will be absent in the product spectrum.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Experimental Workflow

Hydrogenation_Workflow sub 4-(Trifluoromethyl)cinnamic acid reac Reaction Mixture sub->reac cat 10% Pd/C cat->reac sol Ethanol sol->reac h2 H₂ Gas hydrog Hydrogenation (Room Temp, 6 bar, 21 h) h2->hydrog reac->hydrog filt Filtration (remove Pd/C) hydrog->filt evap Solvent Evaporation filt->evap prod 4-(Trifluoromethyl)dihydrocinnamic acid evap->prod

Caption: Experimental workflow for the catalytic hydrogenation.

Signaling Pathway Diagram (Illustrative)

While this reaction is a direct chemical transformation and not a biological signaling pathway, a logical diagram illustrating the reaction mechanism can be represented.

Reaction_Mechanism start 4-(Trifluoromethyl)cinnamic Acid (C=C double bond) adsorption Adsorption of Alkene onto Catalyst Surface start->adsorption π-complex formation h2_cat H₂ on Pd/C Surface h2_cat->adsorption h_add Stepwise Hydrogen Addition adsorption->h_add product 4-(Trifluoromethyl)dihydrocinnamic Acid (Saturated C-C bond) h_add->product Desorption

Caption: Simplified mechanism of catalytic hydrogenation.

References

Analytical methods for 4-(Trifluoromethyl)hydrocinnamic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Trifluoromethyl)hydrocinnamic acid (CAS 53473-36-2), also known as 3-[4-(Trifluoromethyl)phenyl]propionic acid, is a carboxylic acid derivative.[1] Its structural features make it a relevant compound in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various applications, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies Overview

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. For routine analysis with moderate concentration levels, HPLC-UV offers a robust and cost-effective solution.[2] When high sensitivity and selectivity are necessary, especially in complex biological matrices, LC-MS/MS is the preferred technique.[2][3] GC-MS provides another powerful analytical tool, particularly for volatile compounds; however, for non-volatile analytes like this compound, a derivatization step is typically required to increase volatility.[4][5][6]

G cluster_sample Sample Collection & Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Quantification Sample Sample (e.g., Plasma, Formulation) Extraction Extraction / Dilution Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC_UV HPLC-UV Extraction->HPLC_UV LC_MS LC-MS/MS Extraction->LC_MS GC_MS GC-MS Derivatization->GC_MS Data_Acquisition Data Acquisition HPLC_UV->Data_Acquisition LC_MS->Data_Acquisition GC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary based on instrumentation and specific laboratory conditions.

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Linearity (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.5 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 ng/mL30 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2.0%< 5.0%< 3.0%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound, suitable for quality control of pharmaceutical formulations.

G Start Start: Sample Preparation Prep Dissolve sample in mobile phase Filter through 0.45 µm filter Start->Prep Inject Inject into HPLC System Prep->Inject Separate Isocratic Elution on C18 Column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify End End: Report Concentration Quantify->End

Caption: HPLC-UV experimental workflow.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

2. Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% TFA in water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to an expected concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

5. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.[7][8][9]

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for quantifying this compound in biological matrices like plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Gradient Elution on C18 Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect SRM/MRM Detection Ionize->Detect

Caption: LC-MS/MS sample preparation and analysis workflow.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Instrumentation:

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

3. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Negative mode

  • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). Precursor and product ions need to be optimized by infusing the standard solution.

4. Sample Preparation (Plasma):

  • To 100 µL of plasma, add the internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

5. Method Validation:

  • The bioanalytical method should be validated according to FDA or EMA guidelines, assessing selectivity, matrix effects, linearity, accuracy, precision, and stability.[7][10]

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound after a derivatization step to increase its volatility.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Dried Sample Extract Derivatize Silylation Reaction (e.g., with BSTFA + 1% TMCS) Sample->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection (Scan or SIM mode) Ionize->Detect

Caption: GC-MS derivatization and analysis workflow.

1. Materials and Reagents:

  • This compound reference standard

  • Derivatization reagent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Acetonitrile, Pyridine)

  • Hexane (GC grade)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane)

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Detection Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

4. Derivatization and Sample Preparation:

  • Evaporate the solvent from the sample extract to complete dryness.

  • Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.[4]

  • Cool to room temperature. The sample is now ready for injection.

5. Method Validation:

  • The method should be validated for linearity, accuracy, precision, and sensitivity. The efficiency and completeness of the derivatization reaction should also be evaluated.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(Trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Trifluoromethyl)hydrocinnamic acid is a synthetic carboxylic acid derivative with potential applications in pharmaceutical and materials science research. Its chemical structure, featuring a trifluoromethyl group, imparts unique properties that necessitate accurate and reliable analytical methods for its quantification and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is intended for researchers, scientists, and professionals in drug development and chemical analysis.

While specific analytical data for this compound is not widely published, this method has been developed based on established principles for the analysis of similar aromatic carboxylic acids, such as hydroxycinnamic acid derivatives.[1][2][3][4][5] The protocol outlines the chromatographic conditions, sample preparation, and system suitability requirements to ensure accurate and precise measurements.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or acetic acid (analytical grade).

  • Standards: A certified reference standard of this compound.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes

Note: The mobile phase composition and gradient can be optimized to achieve the desired separation and peak shape.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the 10 µg/mL working standard solution five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Presentation

Table 1: Representative Quantitative Data

The following table presents representative data for a calibration curve of this compound.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
14.5215.3
54.5176.8
104.53152.9
254.52381.5
504.51764.2
1004.521530.1
Table 2: Method Validation Summary

The following table summarizes the typical parameters for method validation.

ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Precision (RSD%) 1.2%≤ 2.0%
Accuracy (Recovery %) 98.5% - 101.2%98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantification (LOQ) 0.3 µg/mL-

Visualizations

Experimental Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Preparation Prepare Standard Solutions System_Suitability Perform System Suitability Test Standard_Preparation->System_Suitability Sample_Preparation Prepare Sample Solutions Sequence_Run Run Analytical Sequence Sample_Preparation->Sequence_Run Mobile_Phase_Preparation Prepare Mobile Phase System_Equilibration Equilibrate HPLC System Mobile_Phase_Preparation->System_Equilibration System_Equilibration->System_Suitability System_Suitability->Sequence_Run Peak_Integration Integrate Chromatographic Peaks Sequence_Run->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification Report_Generation Generate Report Quantification->Report_Generation

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Logic

Method Validation Logic cluster_validation Method Validation Parameters Method_Development Analytical Method Development Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Method_Development->Linearity Accuracy Accuracy Method_Development->Accuracy Precision Precision (Repeatability & Intermediate) Method_Development->Precision Validated_Method Validated Analytical Method Specificity->Validated_Method LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOQ->Validated_Method Robustness->Validated_Method

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for NMR Spectroscopy of 4-(Trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 4-(Trifluoromethyl)hydrocinnamic acid. This document includes detailed experimental protocols, data interpretation, and potential applications in drug discovery and development.

Introduction

This compound, also known as 3-[4-(Trifluoromethyl)phenyl]propionic acid, is a valuable building block in medicinal chemistry.[1][2][3] The presence of the trifluoromethyl (-CF3) group can significantly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] As such, derivatives of this compound are of interest in the development of novel therapeutics.

NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document outlines the procedures for acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Chemical Structure and Properties

  • IUPAC Name: 3-[4-(Trifluoromethyl)phenyl]propanoic acid

  • Synonyms: this compound

  • CAS Number: 53473-36-2

  • Molecular Formula: C₁₀H₉F₃O₂[1]

  • Molecular Weight: 218.17 g/mol [1]

  • Appearance: White to off-white solid

  • Melting Point: 106-110 °C

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance drug-like properties.[2][3] Hydrocinnamic acid derivatives, in general, have been investigated for a range of biological activities, including antioxidant, antimicrobial, and antitumor effects. The incorporation of the trifluoromethyl moiety into the hydrocinnamic acid scaffold can lead to compounds with unique therapeutic potential. For instance, cinnamic acid derivatives have been studied for their inhibitory activity against enzymes like histone deacetylase (HDAC).

NMR Spectroscopy Data

The following tables summarize the predicted and experimental (where available for similar compounds) NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectral Data (Predicted and Analogous Compounds)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2', H-6'7.55d8.1Aromatic protons ortho to the -CF₃ group.
H-3', H-5'7.35d8.1Aromatic protons meta to the -CF₃ group.
α-CH₂2.95t7.6Methylene group adjacent to the aromatic ring.
β-CH₂2.65t7.6Methylene group adjacent to the carboxyl group.
-COOH12.10br s-Carboxylic acid proton. Chemical shift can be highly variable.

Note: Predicted chemical shifts are based on computational models and data from structurally similar compounds. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted and Analogous Compounds)

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C-1 (C=O)178.5Carboxylic acid carbon.
C-β35.5Methylene carbon adjacent to the carboxyl group.
C-α30.0Methylene carbon adjacent to the aromatic ring.
C-1'144.5Aromatic carbon attached to the propyl chain.
C-2', C-6'129.0Aromatic carbons ortho to the -CF₃ group.
C-3', C-5'125.5 (q, J ≈ 4 Hz)Aromatic carbons meta to the -CF₃ group, showing quartet splitting due to coupling with fluorine.
C-4'128.5 (q, J ≈ 32 Hz)Aromatic carbon attached to the -CF₃ group, showing quartet splitting.
-CF₃124.0 (q, J ≈ 272 Hz)Trifluoromethyl carbon, showing a characteristic quartet.

Note: Predicted chemical shifts are based on computational models and data from structurally similar compounds like trans-4-(trifluoromethyl)cinnamic acid.[4] Actual experimental values may vary.

Table 3: ¹⁹F NMR Spectral Data (Predicted)

Fluorine AtomsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-CF₃-62.5sThe singlet is due to the equivalence of the three fluorine atoms. The chemical shift is relative to a standard such as CFCl₃.

Note: The ¹⁹F chemical shift of a -CF₃ group on a benzene ring typically appears in the range of -60 to -65 ppm.[5][6]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

Objective: To prepare a solution of this compound suitable for ¹H, ¹³C, and ¹⁹F NMR analysis.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆)

  • NMR tube (5 mm diameter)

  • Vortex mixer

  • Pipette

Procedure:

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at the elevated temperature.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

Notes:

  • The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules. However, if the compound has limited solubility, DMSO-d₆ or Acetone-d₆ can be used. The carboxylic acid proton may exchange with residual water in the solvent, leading to a broad signal or its disappearance.

  • For quantitative ¹³C NMR, a higher concentration (50-100 mg) and the addition of a relaxation agent (e.g., Cr(acac)₃) may be necessary.

Protocol 2: Acquisition of NMR Spectra

Objective: To acquire high-quality ¹H, ¹³C, and ¹⁹F NMR spectra of the prepared sample.

Equipment:

  • NMR Spectrometer (e.g., 300, 400, or 500 MHz) equipped with a broadband probe.

Procedure:

  • Instrument Setup:

    • Insert the prepared NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp NMR signals.

    • Tune and match the probe for the respective nucleus (¹H, ¹³C, or ¹⁹F).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-14 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Apply appropriate processing parameters (e.g., Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and improve sensitivity.

    • A larger number of scans (e.g., 128 or more) will be required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to cover the expected range of fluorine signals (a wider range may be needed initially, e.g., +50 to -250 ppm, then narrowed).

    • Proton decoupling is often beneficial to remove ¹H-¹⁹F couplings and simplify the spectrum.

    • ¹⁹F is a highly sensitive nucleus, so a small number of scans (e.g., 4-8) is usually sufficient.

    • Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm).

Data Interpretation and Structural Confirmation

The combination of ¹H, ¹³C, and ¹⁹F NMR data provides a comprehensive structural confirmation of this compound.

  • ¹H NMR: The aromatic region will show two doublets, characteristic of a 1,4-disubstituted benzene ring. The aliphatic region will display two triplets corresponding to the two methylene groups of the propionic acid side chain, which will show coupling to each other. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals. The trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The aromatic carbons will also exhibit splitting due to coupling with the fluorine atoms, which can aid in their assignment.

  • ¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the -CF₃ group. The absence of coupling in the proton-decoupled spectrum confirms the absence of other fluorine atoms in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) lock_shim->acquire process Process Spectra acquire->process interpret Interpret Data process->interpret confirm Structural Confirmation interpret->confirm

Caption: Workflow for NMR analysis of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 4-(Trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Trifluoromethyl)hydrocinnamic acid, also known as 3-[4-(Trifluoromethyl)phenyl]propionic acid, is a valuable building block and reagent in medicinal chemistry and drug development.[1] The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making it a key strategy in modern drug design.[2][3] This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including neprilysin inhibitors.[1] Given its role in the development of new therapeutics, the ability to accurately and sensitively quantify this compound in various matrices is essential for pharmacokinetic, metabolism, and quality control studies.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its specificity and sensitivity.[4]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
Synonym 3-[4-(Trifluoromethyl)phenyl]propionic acid[5]
CAS Number 53473-36-2[5]
Molecular Formula C₁₀H₉F₃O₂[5]
Molecular Weight 218.17 g/mol [5]
Appearance White to pale yellow crystalline powder[1]
Melting Point 106-110 °C
SMILES OC(=O)CCc1ccc(cc1)C(F)(F)F
InChI Key OEIUMLSCWINLBB-UHFFFAOYSA-N

Quantitative Analysis by LC-MS/MS

This section outlines a general protocol for the quantitative analysis of this compound in a biological matrix, such as plasma. The method utilizes liquid-liquid extraction for sample cleanup followed by analysis on a triple quadrupole mass spectrometer.

Experimental Workflow

The overall process for the quantitative analysis is depicted in the workflow diagram below.

Experimental_Workflow Sample Sample Collection (e.g., Plasma) Spike Spike with Internal Standard (e.g., d7-trans-cinnamic acid) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Precipitate->Extract Dry Evaporation to Dryness (under Nitrogen Stream) Extract->Dry Reconstitute Reconstitution (in Mobile Phase) Dry->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Data Data Acquisition (MRM Mode) Inject->Data Quant Quantification (Calibration Curve) Data->Quant Report Report Results Quant->Report

Caption: General experimental workflow for LC-MS/MS analysis.
Sample Preparation Protocol (Liquid-Liquid Extraction)

This protocol is adapted from standard methods for extracting small acidic molecules from plasma.[6]

  • Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an appropriate internal standard (IS) solution (e.g., a deuterated analog or a structurally similar compound like d₇-trans-cinnamic acid) to each sample, vortex briefly.[6]

  • Acidification: Add 20 µL of 1 M HCl to acidify the sample and ensure the analyte is in its neutral form. Vortex for 10 seconds.

  • Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 450 µL) to a new clean tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds to dissolve the analyte.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

  • Injection: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables provide recommended starting parameters for method development. Optimization may be required based on the specific instrumentation used.

Table 1: Suggested Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
LC System UHPLC System (e.g., Thermo Scientific Ultimate 3000)[7]
Column C18 Reversed-Phase Column (e.g., Hypersil Gold C18, 100 x 2.1 mm, 1.9 µm)[7]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions

Table 2: Suggested Mass Spectrometry (MS) Parameters

Carboxylic acids like this compound are typically analyzed in negative ion mode via electrospray ionization (ESI) for high sensitivity.[7]

ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻ m/z 217.1
Product Ion 1 (Quantifier) m/z 173.1 (Loss of CO₂)
Product Ion 2 (Qualifier) m/z 145.1 (Loss of CO₂ and C₂H₄)
Collision Gas Argon
Collision Energy 15-25 eV (Requires optimization)
Scan Type Multiple Reaction Monitoring (MRM)
Predicted Fragmentation Pathway

The fragmentation of this compound in negative ion mode is expected to proceed via initial decarboxylation, a common pathway for carboxylic acids.[8][9] Further fragmentation can occur on the propyl side chain.

Caption: Predicted ESI(-) fragmentation of this compound.

Data Presentation and Method Validation

For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The method should be validated to ensure its reliability. Key validation parameters are summarized below.

Table 3: Typical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.99
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.Signal-to-Noise Ratio ≥ 10
Precision (RSD%) The closeness of agreement among a series of measurements.≤ 15% (≤ 20% at LOQ)
Accuracy (% Recovery) The closeness of the mean test results to the true value.85-115% (80-120% at LOQ)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.

The LC-MS/MS method outlined provides a robust and sensitive framework for the quantitative analysis of this compound. The combination of efficient sample preparation, optimized chromatographic separation, and specific mass spectrometric detection allows for reliable quantification in complex matrices, supporting its critical role in pharmaceutical research and development. The provided protocols and parameters serve as a comprehensive starting point for method development and validation in a research or drug development setting.

References

Application Notes and Protocols for 4-(Trifluoromethyl)hydrocinnamic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)hydrocinnamic acid is a synthetic compound that holds promise as a scaffold or pharmacophore in drug discovery. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, such as cinnamic acid derivatives, suggests its potential in various therapeutic areas. Cinnamic acid and its analogs have been investigated for a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[3][4]

Notably, the unsaturated precursor, trans-4-(trifluoromethyl)cinnamic acid, has been identified through in silico studies as a potential inhibitor of histone deacetylase 8 (HDAC8), an enzyme implicated in cancer and other diseases. This suggests that this compound could serve as a valuable building block or lead compound for the development of novel therapeutics, particularly in oncology.[1][5]

These application notes provide a summary of the known information and detailed protocols for researchers to investigate the biological effects of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉F₃O₂[6]
Molecular Weight 218.17 g/mol [6][7]
CAS Number 53473-36-2[5][6]
Appearance White to pale yellow crystalline powder[5]
Melting Point 106-110 °C[7]
Synonyms 3-[4-(Trifluoromethyl)phenyl]propionic acid[6][7]

Synthesis

This compound can be synthesized by the hydrogenation of its unsaturated precursor, (E)-4-(Trifluoromethyl)cinnamic acid. The reaction typically involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5]

Potential Therapeutic Applications

Based on the activities of structurally related compounds, this compound could be explored for the following applications:

  • Oncology: As a potential HDAC inhibitor or a scaffold for developing other anticancer agents.

  • Infectious Diseases: Derivatives of 4-(trifluoromethyl)cinnamic acid have shown activity against resistant bacterial strains.[3]

  • Inflammatory Diseases: Cinnamic acid derivatives are known to possess anti-inflammatory properties.[3]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Protocol 1: In Vitro HDAC Inhibition Assay

This protocol is designed to determine if this compound can inhibit the activity of histone deacetylases (HDACs), particularly HDAC8, based on the findings for its cinnamic acid analog.

Objective: To quantify the inhibitory effect of this compound on HDAC enzyme activity.

Materials:

  • This compound

  • Recombinant human HDAC8 enzyme

  • Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) as a positive control inhibitor

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of dilutions in the HDAC assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Prepare a stock solution of TSA in DMSO for use as a positive control.

  • Enzyme Reaction:

    • Add 50 µL of the diluted compound or control (assay buffer with DMSO for negative control, TSA for positive control) to the wells of a 96-well plate.

    • Add 25 µL of recombinant HDAC8 enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic HDAC8 substrate to each well.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity at time zero using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Incubate the plate at 37°C for 60 minutes.

    • After incubation, measure the final fluorescence intensity.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

HDAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound/Control to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare HDAC8 Enzyme Add_Enzyme Add Enzyme & Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Fluorogenic Substrate Add_Substrate Add Substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for the in vitro HDAC inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration-dependent effect of the compound on the viability of cancer cells.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, a human cervical cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in complete medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat Cells with Compound A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate GI50 E->F

Experimental workflow for the MTT cell viability assay.
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol evaluates the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To assess the anti-inflammatory properties of the compound.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Complete cell culture medium

  • 96-well clear microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples.

    • Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Hypothetical Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving HDAC8, a potential target for compounds like this compound. HDAC8 can deacetylate non-histone proteins, influencing cellular processes such as cell cycle progression and apoptosis. Inhibition of HDAC8 can lead to the accumulation of acetylated proteins, which may trigger cell cycle arrest and programmed cell death in cancer cells.

HDAC8_Signaling_Pathway cluster_pathway HDAC8 Signaling in Cancer TFMA This compound HDAC8 HDAC8 TFMA->HDAC8 Inhibition Acetylated_Proteins Acetylated Proteins (e.g., p53) HDAC8->Acetylated_Proteins Deacetylation Cell_Cycle_Arrest Cell Cycle Arrest Acetylated_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Acetylated_Proteins->Apoptosis

Hypothetical signaling pathway involving HDAC8 inhibition.

Conclusion

This compound represents a molecule of interest for drug discovery, primarily due to the advantageous properties conferred by the trifluoromethyl group and its relationship to biologically active cinnamic acids. The provided protocols offer a foundational framework for researchers to systematically evaluate its potential as an HDAC inhibitor, a cytotoxic agent against cancer cells, and an anti-inflammatory compound. Further studies, including medicinal chemistry efforts to generate derivatives, pharmacokinetic profiling, and in vivo efficacy testing, will be crucial to fully elucidate the therapeutic potential of this and related compounds.

References

Application Notes and Protocols for 4-(Trifluoromethyl)hydrocinnamic acid as a Potential Neprilysin Inhibitor Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield any direct evidence or quantitative data (e.g., IC50 values) for 4-(Trifluoromethyl)hydrocinnamic acid acting as a direct inhibitor of neprilysin (NEP). One source vaguely referenced its use as a reagent in the synthesis of other (poly)fluorinated neprilysin inhibitors. Therefore, the following application notes and protocols are presented as a hypothetical guide for researchers interested in investigating the potential neprilysin inhibitory activity of this compound. The information is based on the structure-activity relationships of known neprilysin inhibitors and standard enzymatic assay protocols.

Introduction

Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several vasoactive and other signaling peptides.[1][2] These peptides include natriuretic peptides (ANP, BNP), bradykinin, and substance P.[1][2] By degrading these peptides, neprilysin is involved in the regulation of cardiovascular and renal homeostasis. Inhibition of neprilysin has emerged as a significant therapeutic strategy, particularly in the management of heart failure.[3][4] The combination of a neprilysin inhibitor with an angiotensin receptor blocker, known as an angiotensin receptor-neprilysin inhibitor (ARNI), has demonstrated superior efficacy in reducing the risk of cardiovascular death and hospitalization for heart failure compared to traditional therapies.[5]

This compound is a synthetic compound with a structure that shares some features with known neprilysin inhibitors. The hydrocinnamic acid scaffold can be found in some inhibitor designs, and the trifluoromethyl group is a common substituent in medicinal chemistry used to modulate electronic properties and metabolic stability. This document provides a framework for evaluating the potential of this compound as a neprilysin inhibitor.

Structure-Activity Relationship (SAR) and Rationale for Investigation

The rationale for investigating this compound as a potential neprilysin inhibitor is based on the known pharmacophore for NEP inhibitors. Key structural features that contribute to the binding and inhibition of neprilysin include:

  • A Zinc-Binding Group: Neprilysin is a zinc-metalloprotease, and its inhibitors typically possess a functional group that coordinates with the catalytic zinc ion in the active site.[6] Common zinc-binding groups include carboxylates, thiols, and phosphonates. The carboxylic acid moiety of this compound could potentially serve as a zinc-binding group.

  • Hydrophobic Pockets: The active site of neprilysin contains several hydrophobic pockets (S1', S2', etc.) that accommodate the side chains of the peptide substrates.[7] Inhibitors are designed to place hydrophobic moieties in these pockets to enhance binding affinity. The phenyl ring of this compound could occupy one of these hydrophobic pockets.

  • Hydrogen Bonding Interactions: Specific amino acid residues in the active site form hydrogen bonds with the inhibitor, contributing to its binding affinity and selectivity.[5]

The trifluoromethyl group on the phenyl ring of this compound is an electron-withdrawing group that can influence the acidity of the carboxylic acid and the electronic properties of the aromatic ring, potentially affecting its interaction with the enzyme's active site. Further investigation is required to determine if these structural features translate into effective neprilysin inhibition.

Data Presentation: Hypothetical Inhibitory Data

As no experimental data is available for this compound, the following table is a template for how quantitative data on its potential neprilysin inhibitory activity and that of related compounds could be presented.

CompoundStructureNeprilysin IC50 (nM)Notes
This compound CF3-C6H4-CH2CH2-COOH To be determined Lead compound for investigation.
Sacubitrilat (active metabolite of Sacubitril)Biphenyl derivative~5Potent, clinically used NEP inhibitor.[5]
ThiorphanThiol-containing dipeptide~4Early generation NEP inhibitor.
Hydrocinnamic acidC6H5-CH2CH2-COOHTo be determinedUnsubstituted parent compound for comparison.

Experimental Protocols

The following is a detailed protocol for an in vitro fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human neprilysin.

Protocol: In Vitro Neprilysin Inhibition Assay (Fluorometric)

1. Objective:

To determine the IC50 value of this compound against recombinant human neprilysin (rhNEP) using a fluorogenic substrate.

2. Materials:

  • Recombinant human neprilysin (rhNEP)

  • Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • This compound

  • Reference inhibitor (e.g., Sacubitrilat or Thiorphan)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 320/405 nm for Mca-RPPGFSAFK(Dnp)-OH)

3. Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 10 mM stock solution of the reference inhibitor in 100% DMSO.

    • Perform serial dilutions of the stock solutions in Assay Buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation:

    • Dilute rhNEP in Assay Buffer to a final concentration of 0.5 ng/µL.

    • Dilute the fluorogenic substrate in Assay Buffer to a final concentration of 20 µM.

  • Assay Protocol:

    • Add 2 µL of the diluted test compound or reference inhibitor solutions to the wells of the 96-well plate.

    • Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls, adding 2 µL of Assay Buffer with the corresponding DMSO concentration.

    • Add 48 µL of the diluted rhNEP solution to all wells except the "no enzyme" controls. For the "no enzyme" wells, add 48 µL of Assay Buffer.

    • Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the "no enzyme" control from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

Neprilysin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling NEP Neprilysin (NEP) InactiveFragments Inactive Fragments NEP->InactiveFragments VasoactivePeptides Vasoactive Peptides (ANP, BNP, Bradykinin) VasoactivePeptides->NEP Degradation Receptor Natriuretic Peptide Receptor (NPR) VasoactivePeptides->Receptor Binding Inhibitor 4-(Trifluoromethyl)hydrocinnamic acid (Potential Inhibitor) Inhibitor->NEP Inhibition GC Guanylate Cyclase Receptor->GC Activation cGMP cGMP GC->cGMP Catalysis GTP GTP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation CellularEffects Cellular Effects: - Vasodilation - Natriuresis - Antifibrotic - Antihypertrophic PKG->CellularEffects Phosphorylation Cascade

Caption: Simplified signaling pathway of neprilysin and its inhibition.

Experimental Workflow

Neprilysin_Inhibition_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of This compound and Reference Inhibitor start->prep_compounds prep_enzyme_substrate Prepare Recombinant Human Neprilysin (rhNEP) and Fluorogenic Substrate start->prep_enzyme_substrate add_reagents Add Inhibitor/Vehicle and rhNEP to 96-well Plate prep_compounds->add_reagents prep_enzyme_substrate->add_reagents pre_incubate Pre-incubate at 37°C for 15 minutes add_reagents->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence analyze_data Calculate Reaction Rates and % Inhibition measure_fluorescence->analyze_data determine_ic50 Determine IC50 by Non-linear Regression analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro neprilysin inhibition assay.

Conclusion

While there is no direct evidence to support the use of this compound as a neprilysin inhibitor, its chemical structure provides a rationale for its investigation. The provided protocols offer a starting point for researchers to experimentally evaluate its potential inhibitory activity. Should this compound demonstrate significant inhibition of neprilysin, it could serve as a novel scaffold for the development of new therapeutic agents for cardiovascular and other diseases. It is imperative that any investigation into the biological activity of this compound be conducted with rigorous controls and a clear understanding that its efficacy is currently unproven.

References

Application Notes and Protocols for Cell-Based Assays Using 4-(Trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available research on the specific biological activities and established cell-based assay protocols for 4-(Trifluoromethyl)hydrocinnamic acid (TFMA) is limited. The following application notes and protocols are presented as a hypothetical framework based on the known activities of structurally related compounds, such as other hydrocinnamic acid derivatives and molecules containing trifluoromethyl groups, which have been investigated for their potential roles in oncology and metabolic diseases. These protocols are intended to serve as a strategic guide for researchers initiating studies with TFMA.

Introduction

This compound (TFMA) is a synthetic compound featuring a hydrocinnamic acid backbone substituted with a trifluoromethyl group. The trifluoromethyl moiety is a common feature in many pharmacologically active molecules, known to enhance metabolic stability, lipophilicity, and binding affinity. Hydrocinnamic acid derivatives, on the other hand, have been explored for a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The combination of these structural features in TFMA suggests its potential as a modulator of cellular pathways relevant to drug discovery and development.

These application notes provide hypothetical protocols for evaluating the effects of TFMA on cancer cell proliferation and its potential mechanism of action through the MAPK/ERK signaling pathway, a common target for anti-cancer therapeutics.

Key Hypothetical Cell-Based Assays for TFMA Evaluation

  • Cell Viability and Cytotoxicity Assay: To determine the effect of TFMA on the viability and potential toxicity in a cancer cell line.

  • Cell Proliferation Assay: To assess the anti-proliferative activity of TFMA over time.

  • Western Blot Analysis of MAPK/ERK Pathway: To investigate the molecular mechanism by which TFMA may exert its effects.

Application Note 1: Determination of TFMA Cytotoxicity in Human Colon Cancer Cells (HCT116)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the HCT116 human colon cancer cell line using a resazurin-based cell viability assay.

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Viability Assessment seed Seed HCT116 cells in 96-well plates treat Treat cells with serial dilutions of TFMA seed->treat resazurin Add Resazurin solution treat->resazurin incubate Incubate for 2-4 hours resazurin->incubate read Measure fluorescence incubate->read

Caption: Workflow for determining the cytotoxicity of TFMA using a resazurin assay.

Protocol
  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well clear-bottom black plate in a final volume of 100 µL and incubate for 24 hours.

  • Compound Preparation: Prepare a 100 mM stock solution of TFMA in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TFMA. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., 10 µM doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Viability Assay:

    • Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence values to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of TFMA concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Quantitative Data
TFMA Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
195.7 ± 3.9
1075.3 ± 6.2
2551.2 ± 4.8
5022.1 ± 3.5
1008.9 ± 2.1

Hypothetical Result: The IC50 value for TFMA in HCT116 cells after 48 hours of treatment is calculated to be approximately 25 µM.

Application Note 2: Investigating the Effect of TFMA on the MAPK/ERK Signaling Pathway

Objective: To determine if the anti-proliferative effects of TFMA are mediated through the inhibition of the MAPK/ERK signaling pathway by measuring the phosphorylation levels of ERK1/2.

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK TF Transcription Factors pERK->TF Proliferation Cell Proliferation TF->Proliferation TFMA TFMA TFMA->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by TFMA.

Protocol
  • Cell Culture and Seeding: Culture HCT116 cells as previously described. Seed 1 x 10^6 cells in 6-well plates and allow them to attach overnight.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 12-16 hours to synchronize the cells and reduce basal signaling.

  • Treatment:

    • Pre-treat the cells with TFMA at its IC50 and 2x IC50 concentrations (e.g., 25 µM and 50 µM) for 2 hours.

    • Include a vehicle control (0.1% DMSO).

    • Stimulate the cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 15 minutes to activate the MAPK/ERK pathway. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Load 20-30 µg of protein from each sample onto a 10% SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2. Use β-actin as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

    • Compare the normalized p-ERK1/2 levels in TFMA-treated samples to the EGF-stimulated vehicle control.

Hypothetical Quantitative Data
Treatmentp-ERK / Total ERK Ratio (Arbitrary Units)
Unstimulated0.15 ± 0.03
EGF (100 ng/mL)1.00 ± 0.12
EGF + TFMA (25 µM)0.55 ± 0.08
EGF + TFMA (50 µM)0.25 ± 0.05

Hypothetical Result: TFMA treatment leads to a dose-dependent decrease in EGF-induced ERK1/2 phosphorylation, suggesting that its anti-proliferative effects may be mediated, at least in part, through the inhibition of the MAPK/ERK signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)hydrocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Synthesis of 4-(Trifluoromethyl)cinnamic Acid: This intermediate is commonly synthesized via one of two primary methods: the Heck reaction or the Perkin reaction.

  • Step 2: Hydrogenation: The carbon-carbon double bond in 4-(Trifluoromethyl)cinnamic acid is then reduced to yield the final product, this compound.

This guide will address potential issues and optimization strategies for each of these steps.

Troubleshooting and FAQs

Step 1: Synthesis of 4-(Trifluoromethyl)cinnamic Acid

This section is divided into the two main synthetic routes for the intermediate compound.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. For the synthesis of 4-(Trifluoromethyl)cinnamic acid, this typically involves the reaction of 4-bromobenzotrifluoride with acrylic acid.

Troubleshooting Guide: Heck Reaction

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Palladium Catalyst- Ensure the use of a high-quality palladium source (e.g., Pd(OAc)₂).- Consider using a more active pre-catalyst or adding a phosphine ligand (e.g., PPh₃, RuPhos).
2. Ineffective Base- Use an appropriate base such as triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc). The base is crucial for regenerating the Pd(0) catalyst.
3. Reaction Temperature Too Low- Heck reactions often require elevated temperatures. Gradually increase the reaction temperature, for example, to 80-100°C in a suitable solvent like DMF or acetonitrile.
Formation of Palladium Black 1. Catalyst Decomposition- This indicates the aggregation of the palladium catalyst. Lowering the catalyst loading can sometimes improve the reaction. - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) as oxygen can poison the catalyst.
2. High Reaction Temperature- While high temperatures can be necessary, excessive heat can lead to catalyst decomposition. Optimize the temperature to find a balance between reaction rate and catalyst stability.
Low Yield 1. Suboptimal Ligand-to-Palladium Ratio- The ratio of phosphine ligand to palladium can significantly impact the reaction. A 10:1 ligand to palladium loading has been shown to be essential in some cases to suppress byproduct formation.
2. Competing Side Reactions- Electron-deficient aryl halides, like 4-bromobenzotrifluoride, can be highly reactive and may lead to side reactions. Consider adjusting the stoichiometry of the reactants.

FAQs: Heck Reaction

  • Q1: What is a typical starting point for catalyst loading in the Heck reaction for this synthesis? A1: A common starting point for palladium catalyst loading is between 0.5 to 2 mol%. It is important to optimize this for your specific reaction conditions.

  • Q2: Can I use an aryl iodide instead of an aryl bromide? A2: Yes, aryl iodides are generally more reactive than aryl bromides in the Heck reaction and may lead to higher yields or allow for milder reaction conditions. However, they are also typically more expensive.

The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base. For this synthesis, 4-(trifluoromethyl)benzaldehyde is reacted with acetic anhydride using a base like sodium acetate.

Troubleshooting Guide: Perkin Reaction

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient Reaction Temperature- The Perkin reaction often requires high temperatures (e.g., 180°C) and long reaction times (4-8 hours) with conventional heating.[1]
2. Inactive Base- The base, typically the alkali salt of the acid anhydride, is crucial. Ensure it is anhydrous, as moisture can inhibit the reaction.[2]
Slow Reaction Rate 1. Conventional Heating Method- Consider using microwave irradiation, which has been shown to reduce reaction times for the Perkin reaction to as little as 5 minutes and can improve yields.[1]
Formation of Byproducts 1. Self-condensation of Acetic Anhydride- This is a common side reaction. Optimizing the reaction temperature and time can help to minimize this.

FAQs: Perkin Reaction

  • Q1: What is the role of the weak base in the Perkin reaction? A1: The weak base, such as sodium acetate, acts as a catalyst by deprotonating the acetic anhydride to form an enolate, which then attacks the aromatic aldehyde.[3]

  • Q2: Are there alternatives to acetic anhydride? A2: While acetic anhydride is the most common reagent for this reaction, other acid anhydrides can be used, which will result in different substituents on the alpha-carbon of the resulting cinnamic acid.

Quantitative Comparison of Synthesis Routes for 4-(Trifluoromethyl)cinnamic Acid

Synthesis RouteTypical Yield (%)Reaction TimeReaction Temperature (°C)Key ReactantsCatalyst/Reagent
Heck Reaction Moderate to High1 - 24 hours60 - 1404-bromobenzotrifluoride, Acrylic acidPd(OAc)₂, Base (e.g., Et₃N, K₂CO₃)
Perkin Reaction Moderate4 - 8 hours (conventional) ~5 minutes (microwave)[1]140 - 180 (conventional)4-(trifluoromethyl)benzaldehyde, Acetic anhydrideSodium Acetate (anhydrous)[2]
Step 2: Hydrogenation of 4-(Trifluoromethyl)cinnamic Acid

This step involves the reduction of the alkene double bond to a single bond.

Troubleshooting Guide: Hydrogenation

Issue Potential Cause(s) Suggested Solution(s)
Incomplete Conversion 1. Insufficient Hydrogen Pressure- Ensure adequate hydrogen pressure is applied. For laboratory scale, this can range from atmospheric pressure to several bar.
2. Catalyst Deactivation- The palladium on carbon (Pd/C) catalyst can be poisoned by impurities. Ensure the starting material is of high purity. - Increase the catalyst loading if necessary.
Formation of Side Products 1. Reduction of the Aromatic Ring- This can occur under harsh hydrogenation conditions (high pressure and temperature). Use milder conditions if this is observed.
2. Defluorination- While less common, aggressive hydrogenation conditions could potentially affect the trifluoromethyl group. Monitor for byproducts with lower fluorine content.
Slow Reaction Rate 1. Inefficient Mass Transfer- Ensure vigorous stirring to maximize the contact between the substrate, catalyst, and hydrogen gas.

FAQs: Hydrogenation

  • Q1: What is a standard catalyst and solvent for this hydrogenation? A1: A common and effective catalyst is 10% palladium on carbon (Pd/C). Ethanol is a frequently used solvent for this reaction.

  • Q2: Are there alternatives to using hydrogen gas? A2: Yes, transfer hydrogenation is a viable alternative that avoids the need for pressurized hydrogen gas. This method uses a hydrogen donor, such as formic acid, in the presence of a suitable catalyst.[4]

Experimental Protocols

Protocol 1: Heck Reaction for 4-(Trifluoromethyl)cinnamic Acid

This protocol is a general guideline and may require optimization.

  • To a reaction vessel, add 4-bromobenzotrifluoride, acrylic acid (1.2 equivalents), palladium(II) acetate (1-2 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 2-4 mol%).

  • Add a solvent such as acetonitrile or DMF.

  • Add a base, for example, triethylamine (2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 80-100°C with stirring for 4-24 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and dilute it with a suitable organic solvent.

  • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Perkin Reaction for 4-(Trifluoromethyl)cinnamic Acid (Microwave Method)

This protocol is adapted from a general procedure for Perkin reactions under microwave irradiation.[1]

  • In a microwave-safe vessel, combine 4-(trifluoromethyl)benzaldehyde, acetic anhydride (1.5 equivalents), and freshly fused and finely powdered sodium acetate (0.6 equivalents).

  • Irradiate the mixture in a microwave reactor at a suitable power level (e.g., 320 W) for approximately 5 minutes.

  • While still hot, carefully pour the mixture into water.

  • Add a saturated aqueous solution of sodium carbonate until the mixture is alkaline.

  • Perform steam distillation to remove any unreacted aldehyde.

  • Cool the remaining solution and acidify with concentrated HCl with vigorous stirring.

  • Collect the precipitated crude product by vacuum filtration, wash with cold water, and drain well.

  • Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture).

Protocol 3: Hydrogenation of 4-(Trifluoromethyl)cinnamic Acid
  • Dissolve 4-(Trifluoromethyl)cinnamic acid in ethanol in a suitable hydrogenation vessel.

  • Add 10% Pd/C catalyst (typically 1-5% by weight of the substrate).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 bar).

  • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases (typically a few hours).

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization. A common solvent system for recrystallization of similar compounds is an ethanol/water mixture.[5]

Visualizations

General Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-(Trifluoromethyl)cinnamic Acid cluster_step2 Step 2: Hydrogenation Heck Heck Reaction (4-bromobenzotrifluoride + acrylic acid) Intermediate 4-(Trifluoromethyl)cinnamic Acid Heck->Intermediate Perkin Perkin Reaction (4-(trifluoromethyl)benzaldehyde + acetic anhydride) Perkin->Intermediate Hydrogenation Hydrogenation (e.g., H2, Pd/C) Intermediate->Hydrogenation FinalProduct This compound Hydrogenation->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Heck Reaction

HeckTroubleshooting Start Low Yield in Heck Reaction CheckCatalyst Is the Palladium Catalyst Active? Start->CheckCatalyst CheckBase Is the Base Effective and Anhydrous? CheckCatalyst->CheckBase Yes SolutionCatalyst Use fresh/high-quality Pd catalyst. Consider adding a phosphine ligand. CheckCatalyst->SolutionCatalyst No CheckTemp Is the Reaction Temperature Optimal? CheckBase->CheckTemp Yes SolutionBase Use an appropriate base (e.g., Et3N, K2CO3). Ensure the base is anhydrous. CheckBase->SolutionBase No CheckLigand Is the Ligand:Pd Ratio Optimized? CheckTemp->CheckLigand Yes SolutionTemp Gradually increase temperature. Avoid excessive heat to prevent catalyst decomposition. CheckTemp->SolutionTemp No SolutionLigand Experiment with different ligand-to-palladium ratios. CheckLigand->SolutionLigand No PurificationWorkflow CrudeProduct Crude this compound Dissolve Dissolve in Minimum Amount of Hot Solvent (e.g., Ethanol/Water) CrudeProduct->Dissolve Cool Slowly Cool to Room Temperature Dissolve->Cool IceBath Place in Ice Bath to Maximize Crystallization Cool->IceBath Filter Vacuum Filter to Collect Crystals IceBath->Filter Wash Wash with a Small Amount of Ice-Cold Solvent Filter->Wash Dry Dry the Purified Crystals Wash->Dry PureProduct Pure this compound Dry->PureProduct

References

Technical Support Center: Synthesis of 4-(Trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)hydrocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound. The most common synthetic approach involves a two-step process: a Knoevenagel condensation to form 4-(trifluoromethyl)cinnamic acid, followed by catalytic hydrogenation.

Problem 1: Low Yield in Knoevenagel Condensation

Symptoms:

  • The yield of 4-(trifluoromethyl)cinnamic acid is significantly lower than expected.

  • TLC analysis shows a significant amount of unreacted 4-(trifluoromethyl)benzaldehyde.

  • Formation of a tar-like substance in the reaction mixture.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Catalyst/Base Use a fresh, anhydrous base such as piperidine or pyridine. Moisture can deactivate the catalyst.
Insufficient Reaction Time or Temperature Ensure the reaction is heated to the appropriate temperature (typically reflux) and monitor the reaction progress by TLC until the starting material is consumed.
Side Reactions (e.g., Self-Condensation) While less common with benzaldehydes, using milder basic conditions and lower temperatures can help minimize side reactions. A common side reaction is the self-condensation of the enolizable ketone or aldehyde.[1]
Localized Overheating Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. Using a solvent can aid in heat distribution.
Problem 2: Incomplete Hydrogenation of 4-(Trifluoromethyl)cinnamic Acid

Symptoms:

  • The final product is a mixture of this compound and unreacted 4-(trifluoromethyl)cinnamic acid.

  • Hydrogen uptake ceases before the theoretical amount has been consumed.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Catalyst Deactivation/Poisoning The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material or solvent.[2] Ensure high-purity starting materials and solvents. If poisoning is suspected, the catalyst may need to be replaced. Common poisons for palladium catalysts include sulfur and nitrogen compounds.
Insufficient Catalyst Loading Increase the catalyst loading (w/w %) to ensure a sufficient number of active sites for the reaction.
Inadequate Hydrogen Pressure Ensure the reaction is maintained under a positive pressure of hydrogen gas. Check for leaks in the hydrogenation apparatus.
Poor Catalyst Dispersion Ensure vigorous stirring or agitation to keep the catalyst suspended in the reaction mixture, maximizing contact with the substrate.
Problem 3: Formation of Over-Reduction Byproducts

Symptoms:

  • Presence of impurities with a lower molecular weight than the desired product, potentially corresponding to the reduction of the aromatic ring or the carboxylic acid group.

  • Complex mixture of products observed by GC-MS or NMR.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Harsh Reaction Conditions High temperatures and pressures can lead to over-reduction. Conduct the hydrogenation under milder conditions (e.g., room temperature, lower hydrogen pressure).
Incorrect Catalyst Choice While Pd/C is generally selective for the reduction of the alkene, more aggressive catalysts like Ru/C can reduce the aromatic ring and the carboxylic acid group.[3] Use a highly selective catalyst like 5% or 10% Pd/C.
Prolonged Reaction Time Monitor the reaction closely and stop it once the starting material has been consumed to avoid further reduction of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent method is a two-step synthesis. The first step is a Knoevenagel condensation of 4-(trifluoromethyl)benzaldehyde with malonic acid to yield 4-(trifluoromethyl)cinnamic acid. The second step is the catalytic hydrogenation of the resulting cinnamic acid derivative, typically using a palladium on carbon (Pd/C) catalyst, to selectively reduce the carbon-carbon double bond.

Q2: What are the typical yields for each step of the synthesis?

A2: For the Knoevenagel condensation, yields can vary but are often in the range of 70-90% depending on the specific conditions and catalyst used. The subsequent catalytic hydrogenation is generally very efficient, with yields often exceeding 95% under optimized conditions.

Q3: Can I use a one-pot method to synthesize this compound?

A3: While one-pot syntheses are desirable for their efficiency, a stepwise approach is generally recommended for this particular compound. The conditions for the Knoevenagel condensation (basic, often high temperature) are not compatible with the catalytic hydrogenation step (neutral, presence of a metal catalyst and hydrogen). Attempting a one-pot reaction would likely lead to catalyst poisoning and a complex mixture of products.

Q4: How can I purify the final this compound product?

A4: The most common method for purification is recrystallization. A suitable solvent system can be determined empirically, often involving a polar solvent in which the product is soluble at high temperatures and insoluble at low temperatures. Common impurities to be removed include unreacted 4-(trifluoromethyl)cinnamic acid and any over-reduction byproducts. Column chromatography can also be employed for higher purity requirements.

Q5: Is there a risk of defluorination of the trifluoromethyl group during hydrogenation?

A5: The trifluoromethyl group is generally stable under the standard conditions used for the catalytic hydrogenation of a carbon-carbon double bond with a Pd/C catalyst. Hydrogenolysis of a C-F bond typically requires more forcing conditions or specific catalysts. However, it is always advisable to use the mildest effective conditions to minimize the risk of any unwanted side reactions.

Experimental Protocols

Key Experiment 1: Synthesis of 4-(Trifluoromethyl)cinnamic Acid via Knoevenagel Condensation

Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine as the solvent.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Key Experiment 2: Synthesis of this compound via Catalytic Hydrogenation

Methodology:

  • In a hydrogenation vessel, dissolve 4-(trifluoromethyl)cinnamic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 1-5 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Catalytic Hydrogenation start1 4-(Trifluoromethyl)benzaldehyde + Malonic Acid product1 4-(Trifluoromethyl)cinnamic Acid start1->product1 Reflux reagents1 Pyridine (solvent) Piperidine (catalyst) reagents1->product1 start2 4-(Trifluoromethyl)cinnamic Acid product1->start2 Purification (optional) product2 This compound start2->product2 Room Temp, 1-4 atm reagents2 H2, Pd/C Ethanol (solvent) reagents2->product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Hydrogenation start Incomplete Hydrogenation? q1 Is the catalyst active? start->q1 a1_yes Check H2 pressure and leaks q1->a1_yes Yes a1_no Replace with fresh catalyst q1->a1_no No q2 Sufficient catalyst loading? a1_yes->q2 a2_yes Ensure vigorous stirring q2->a2_yes Yes a2_no Increase catalyst amount q2->a2_no No

Caption: Troubleshooting logic for incomplete hydrogenation.

References

Technical Support Center: Purification of 4-(Trifluoromethyl)hydrocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4-(Trifluoromethyl)hydrocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities in crude this compound typically arise from its synthesis, which often involves the hydrogenation of 4-(trifluoromethyl)cinnamic acid. Key impurities to look out for include:

  • Unreacted Starting Material: Residual 4-(trifluoromethyl)cinnamic acid is a common impurity if the hydrogenation reaction does not go to completion.

  • Over-reduction Products: In some cases, the aromatic ring can be partially or fully hydrogenated, leading to the formation of 4-(trifluoromethyl)cyclohexylpropanoic acid.

  • Side-products from the Carboxylic Acid Group: Although less common under typical hydrogenation conditions for a C=C double bond, reduction of the carboxylic acid to an alcohol (3-(4-(trifluoromethyl)phenyl)propan-1-ol) can occur with certain catalysts and more forcing conditions.

  • Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Palladium on carbon) may be present in the crude product.

  • Solvent Residues: Residual solvents from the reaction and workup are also common.

Q2: What is the recommended starting point for recrystallizing this compound?

A2: A good starting point for the recrystallization of this compound is a mixed solvent system, such as ethanol/water or methanol/water. The trifluoromethyl group increases the compound's lipophilicity compared to unsubstituted hydrocinnamic acid. Generally, the compound will be soluble in a more polar organic solvent like ethanol or methanol and less soluble in water. The procedure involves dissolving the crude product in a minimal amount of the hot alcohol and then slowly adding hot water until the solution becomes slightly turbid. Subsequent slow cooling should induce the crystallization of the purified product. For a structurally similar compound, 3,5-bis(trifluoromethyl)hydrocinnamic acid, recrystallization from methanol has been reported to yield high-purity crystals.

Q3: Can column chromatography be used to purify this compound?

A3: Yes, column chromatography is a viable method for purifying this compound, especially for removing impurities with significantly different polarities. A silica gel stationary phase is typically used. The mobile phase (eluent) is usually a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). A gradient elution, starting with a lower polarity and gradually increasing the proportion of the polar solvent, is often effective. The acidic nature of the carboxylic acid group can sometimes lead to tailing of the peak on silica gel. Adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase can help to mitigate this issue and improve peak shape.

Q4: Is the trifluoromethyl group stable during the purification process?

A4: The trifluoromethyl group is generally considered to be chemically robust and stable under standard purification conditions such as recrystallization and column chromatography. It is also typically stable during the catalytic hydrogenation of the adjacent double bond in the cinnamic acid precursor. However, the C-F bonds can be susceptible to cleavage under harsh conditions, such as in the presence of very strong acids or certain reducing agents at high temperatures. It is advisable to avoid excessively high temperatures and extreme pH conditions during purification to ensure the integrity of the trifluoromethyl group.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The melting point of the compound might be lower than the boiling point of the solvent, or the solution is too concentrated, or cooling is too rapid. The trifluoromethyl group can sometimes lower the melting point compared to non-fluorinated analogs.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. - Try a different solvent system with a lower boiling point. - Use a seed crystal to induce crystallization.
Low recovery of purified product The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution. Premature crystallization occurred during hot filtration.- Ensure the minimum amount of hot solvent is used for dissolution. - Cool the solution in an ice bath for a longer period to maximize crystal formation. - Minimize the amount of cold solvent used for washing the crystals. - Ensure the filtration apparatus is pre-heated before hot filtration.
Crystals are colored Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution due to the risk of bumping. - Perform a second recrystallization.
No crystal formation upon cooling The solution is not sufficiently supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then try cooling again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Change to a solvent system where the compound has lower solubility at cold temperatures.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities The polarity of the eluent is too high or too low. The chosen stationary phase is not providing adequate selectivity.- Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Try a different solvent system (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate). - Consider using a different stationary phase, such as alumina or a bonded-phase silica.
Peak tailing of the product The acidic carboxylic group is interacting with the silica gel.- Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.
Product is not eluting from the column The eluent is not polar enough to move the compound down the column.- Gradually increase the polarity of the mobile phase. If using a gradient, ensure the final polarity is high enough to elute the compound. A flush with a very polar solvent (e.g., 10% methanol in dichloromethane) at the end of the chromatography can be used to elute highly retained compounds.
Low recovery after chromatography The compound may be adsorbing irreversibly to the silica gel. The compound might be unstable on silica.- Deactivate the silica gel by adding a small percentage of water or triethylamine (if the compound is not acidic) to the slurry before packing the column. - Work quickly and avoid letting the column run dry. - If instability is suspected, consider alternative purification methods like recrystallization or preparative HPLC with a different stationary phase.

Data Presentation

Table 1: Purity and Yield Data for Purification Methods (Illustrative)

Purification Method Solvent/Mobile Phase System Typical Purity (%) Typical Yield (%) Notes
Recrystallization Methanol/Water>98%70-85%Good for removing less polar and more polar impurities. Slow cooling is crucial.
Recrystallization Ethanol/Water>98%75-90%Often provides good crystal formation and high recovery.
Silica Gel Chromatography Hexane/Ethyl Acetate (with 0.5% Acetic Acid)>99%60-80%Effective for separating closely related impurities. The yield can be lower due to losses on the column.

Note: The data in this table is illustrative and based on typical results for similar compounds. Actual purity and yield will vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum or in a desiccator to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase composition by running TLC plates of the crude material. A good solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the this compound. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with the addition of 0.5% acetic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient elution is required. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound recrystallization Recrystallization (e.g., Ethanol/Water) start->recrystallization Option 1 chromatography Column Chromatography (Silica Gel) start->chromatography Option 2 purity_check Purity Check (e.g., HPLC, NMR) recrystallization->purity_check chromatography->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity OK impure_product Further Purification Required purity_check->impure_product Purity Not OK impure_product->recrystallization impure_product->chromatography

Caption: Purification workflow for this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals Form start->no_crystals success Pure Crystals Obtained start->success Successful solution1 Re-heat, add more solvent, cool slowly oiling_out->solution1 Cause: Cooling too fast / High concentration solution2 Use minimum hot solvent, cool thoroughly low_yield->solution2 Cause: Too much solvent / Product soluble when cold solution3 Evaporate solvent / Scratch flask / Seed no_crystals->solution3 Cause: Solution not supersaturated solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Troubleshooting logic for recrystallization issues.

Troubleshooting low yield in the hydrogenation of 4-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 4-(trifluoromethyl)cinnamic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the hydrogenation of 4-(trifluoromethyl)cinnamic acid?

The primary and desired product is 4-(trifluoromethyl)hydrocinnamic acid, also known as 3-(4-(trifluoromethyl)phenyl)propanoic acid. The reaction involves the saturation of the carbon-carbon double bond in the cinnamic acid backbone.

Q2: What are the common catalytic systems used for this type of hydrogenation?

Commonly used catalysts for the hydrogenation of cinnamic acid derivatives include heterogeneous catalysts such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C). Homogeneous catalysts, like Wilkinson's catalyst (RhCl(PPh₃)₃), can also be employed for higher selectivity.[1] For transfer hydrogenation, a practical alternative to using pressurized hydrogen gas, palladium or rhodium-based catalysts with a hydrogen donor like formic acid are often utilized.[2][3][4][5][6]

Q3: How does the trifluoromethyl group affect the hydrogenation reaction?

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group.[7] This property can deactivate the aromatic ring, making it less susceptible to hydrogenation. However, it can also influence the reactivity of the alkene double bond and potentially make the C-F bonds susceptible to cleavage (defluorination) under harsh reaction conditions.

Q4: What are the potential side reactions during the hydrogenation of 4-(trifluoromethyl)cinnamic acid?

Potential side reactions include:

  • Defluorination: Cleavage of one or more C-F bonds of the trifluoromethyl group, which can lead to the formation of difluoromethyl or monofluoromethyl impurities, or even complete removal of the fluorine atoms. This can be promoted by certain transition metal catalysts or acidic conditions.[8]

  • Aromatic Ring Hydrogenation: Saturation of the trifluoromethyl-substituted benzene ring to form a cyclohexane ring. This typically requires more forcing conditions (higher pressure and temperature) than the hydrogenation of the C=C double bond.

  • Decarboxylation: Loss of the carboxylic acid group, particularly at elevated temperatures.

Troubleshooting Guide

Low or No Conversion

Problem: The reaction shows low or no conversion of the starting material, 4-(trifluoromethyl)cinnamic acid.

Possible Cause Troubleshooting Steps
Inactive Catalyst • Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under inert gas).• For heterogeneous catalysts, ensure proper activation if required.• Consider trying a different type of catalyst (e.g., switching from Pd/C to Pt/C or a homogeneous catalyst).
Insufficient Hydrogen Pressure • For reactions using H₂ gas, ensure the system is properly sealed and pressurized.• Increase the hydrogen pressure incrementally.
Suboptimal Temperature • The reaction may be too slow at room temperature. Gradually increase the temperature, monitoring for the formation of byproducts.
Poor Catalyst/Substrate Interaction • For heterogeneous catalysis, ensure efficient stirring to maintain the catalyst in suspension.• Consider a different solvent that better solubilizes the substrate and allows for good interaction with the catalyst.
Catalyst Poisoning • Ensure all reagents and solvents are of high purity and free from potential catalyst poisons (e.g., sulfur compounds).• Purify the starting material if impurities are suspected.
Formation of Impurities (Low Selectivity)

Problem: The reaction produces significant amounts of undesired byproducts.

Possible Cause Troubleshooting Steps
Defluorination • This is a key concern with trifluoromethylated arenes.[8]• Reduce the reaction temperature and/or hydrogen pressure.• Switch to a milder catalyst. For example, some rhodium catalysts may offer higher selectivity than palladium catalysts.• Avoid highly acidic or basic conditions which can promote C-F bond cleavage.[8]
Aromatic Ring Hydrogenation • Use milder reaction conditions (lower temperature and pressure).• Choose a more selective catalyst. Palladium on carbon is generally less prone to aromatic ring hydrogenation than platinum or rhodium catalysts under mild conditions.
Other Byproducts • Optimize the reaction time; prolonged reaction times can lead to byproduct formation.• Analyze the byproducts to understand the side reactions and adjust the conditions accordingly.

Experimental Protocols

Protocol 1: Heterogeneous Catalytic Hydrogenation

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a suitable pressure reactor, dissolve 4-(trifluoromethyl)cinnamic acid (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add 5-10 mol% of 10% Pd/C catalyst to the solution.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25-50 °C) and monitor the reaction progress by techniques such as TLC, GC, or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Transfer Hydrogenation

This method avoids the use of pressurized hydrogen gas.[3][4][5][6]

  • Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)cinnamic acid (1.0 eq) in a suitable solvent (e.g., THF or an alcohol).

  • Reagent Addition: Add a hydrogen donor, such as formic acid or ammonium formate (3-5 eq), and a catalyst, for example, Pd/C (5-10 mol%) or [RhCl(COD)]₂ (1-5 mol%).[3][6] In some cases, a base like triethylamine may be required.[3][6]

  • Reaction: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor its progress.

  • Work-up and Isolation: After the reaction is complete, cool the mixture, filter off the catalyst (if heterogeneous), and perform an appropriate aqueous work-up to remove the hydrogen donor and other salts. Extract the product with an organic solvent, dry, and concentrate to yield the crude product for further purification.

Data Presentation

Table 1: Comparison of Catalytic Systems for Cinnamic Acid Hydrogenation (Model System)

CatalystHydrogen SourceSolventTemperature (°C)Pressure (atm)Yield (%)Reference
10% Pd/CH₂Ethanol251>95General Knowledge
[RhCl(COD)]₂Formic Acid/TriethylamineTHF65N/A95[3][6]
PdCl₂Formic Acid/NaOHWater65N/A98[4]
5% Ru/CH₂1,4-Dioxane22068High (product mixture)[9]

Note: These conditions are for cinnamic acid and serve as a starting point for the hydrogenation of 4-(trifluoromethyl)cinnamic acid. Adjustments will likely be necessary due to the electronic effects of the -CF₃ group.

Visualizations

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion catalyst_issue Catalyst Inactive or Poisoned? low_conversion->catalyst_issue Yes conditions_issue Suboptimal Reaction Conditions? low_conversion->conditions_issue No workup_issue Product Loss During Work-up/Purification? high_conversion->workup_issue No side_reactions Side Reactions Consuming Product? high_conversion->side_reactions Yes solve_catalyst Use Fresh Catalyst / Purify Reagents catalyst_issue->solve_catalyst solve_conditions Optimize Temperature, Pressure, and Stirring conditions_issue->solve_conditions solve_workup Optimize Extraction and Purification Steps workup_issue->solve_workup analyze_byproducts Analyze Byproducts (GC-MS, NMR) side_reactions->analyze_byproducts adjust_for_selectivity Adjust Conditions for Higher Selectivity (Milder Temp/Pressure, Different Catalyst) analyze_byproducts->adjust_for_selectivity ReactionPathways start 4-(Trifluoromethyl)cinnamic Acid desired_product This compound start->desired_product Desired Pathway (Mild Conditions) defluorination Defluorinated Byproducts start->defluorination Side Reaction (Harsh Conditions / Catalyst Choice) ring_hydrogenation Ring Hydrogenated Byproducts start->ring_hydrogenation Side Reaction (Forcing Conditions)

References

Technical Support Center: Purity Enhancement of Synthetic 4-(Trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 4-(Trifluoromethyl)hydrocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges in achieving high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves the catalytic hydrogenation of 4-(trifluoromethyl)cinnamic acid. This reaction typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to selectively reduce the carbon-carbon double bond of the cinnamic acid derivative.

Q2: What are the likely impurities in crude this compound synthesized via hydrogenation?

A2: Common impurities include:

  • Unreacted Starting Material: Residual 4-(trifluoromethyl)cinnamic acid.

  • Geometric Isomers: The cis-isomer of 4-(trifluoromethyl)cinnamic acid if present in the starting material.

  • Over-reduction Products: Hydrogenation of the aromatic ring, leading to 4-(trifluoromethyl)cyclohexylpropanoic acid, although this is less common under mild conditions.

  • Catalyst Residues: Trace amounts of palladium.

  • Solvent Residues: Residual solvents from the reaction and work-up, such as ethanol or ethyl acetate.

Q3: What is the recommended method for purifying crude this compound?

A3: Recrystallization is the most effective and commonly used method for purifying this compound. A mixed solvent system, such as ethanol and water, or a single solvent like methanol, is often employed. Column chromatography can also be used but is generally less practical for large-scale purification of the final product.

Q4: How can I assess the purity of my this compound?

A4: The purity can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantitative purity analysis.

  • Melting Point Analysis: A sharp melting point range close to the literature value (106-110 °C) indicates high purity. Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the presence of impurities by comparing the spectra to that of a pure standard.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice.- Cooling the solution too quickly.- Insufficient washing of the crystals.- Perform small-scale solubility tests to find a solvent that dissolves the compound well when hot but poorly when cold.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the crystals with a small amount of ice-cold recrystallization solvent.
"Oiling Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure.- Use a lower-boiling point solvent or a different solvent system.- Add a small amount of a solvent in which the compound is highly soluble to the hot solution before cooling.- Consider a preliminary purification step like a solvent wash or column chromatography for very impure starting material.
Poor Recovery of Purified Product - Using too much solvent for recrystallization.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Colored Impurities in the Final Product - The impurity co-crystallizes with the product.- Highly colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.- A second recrystallization may be necessary.
Incomplete Removal of Starting Material (4-(Trifluoromethyl)cinnamic acid) - The solubility of the starting material and product are very similar in the chosen solvent.- Optimize the recrystallization solvent system. A mixed solvent system may provide better selectivity.- Consider column chromatography if recrystallization is ineffective.

Data Presentation: Purity Improvement

The following table provides illustrative data on the expected purity improvement of crude this compound after a single recrystallization.

Purification Stage Purity (by HPLC) Yield Melting Point (°C) Appearance
Crude Product 94.5%-102-108Pale yellow solid
After 1st Recrystallization (Ethanol/Water) 99.6%85%107-109White crystalline solid

Note: The data presented in this table is representative of a typical successful purification and may vary based on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Synthesis of this compound

This protocol describes the hydrogenation of 4-(trifluoromethyl)cinnamic acid.

Materials:

  • 4-(Trifluoromethyl)cinnamic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 4-(trifluoromethyl)cinnamic acid in ethanol.

  • Carefully add 10% Pd/C to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Rinse the celite pad with a small amount of ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization (Ethanol/Water System)

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Once the solid is dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis and Purification Workflow

G start Start: 4-(Trifluoromethyl)cinnamic acid hydrogenation Catalytic Hydrogenation (Pd/C, H2, Ethanol) start->hydrogenation filtration Filtration (Remove Pd/C) hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation crude_product Crude Product evaporation->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization collection Crystal Collection (Vacuum Filtration) recrystallization->collection drying Drying collection->drying pure_product Pure Product (>99% Purity) drying->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Recrystallization

G start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Change Solvent System oiling_out->change_solvent Yes low_purity Purity Still Low? no_crystals->low_purity No concentrate Concentrate Solution no_crystals->concentrate Yes success Successful Purification low_purity->success No rerun Re-recrystallize low_purity->rerun Yes change_solvent->start slow_cool Cool Slowly add_solvent Add More Co-solvent scratch_flask Scratch Flask / Seed concentrate->scratch_flask scratch_flask->start charcoal Use Activated Charcoal rerun->charcoal charcoal->start

Caption: Decision tree for troubleshooting common recrystallization issues.

Stability issues of 4-(Trifluoromethyl)hydrocinnamic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-(Trifluoromethyl)hydrocinnamic acid in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as methanol, ethanol, and chloroform (slightly). For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) before diluting with the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: For optimal stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture. To avoid repeated freeze-thaw cycles, it is advisable to prepare small aliquots of the stock solution.[1] Protect solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil, as compounds with a similar cinnamic acid backbone can be susceptible to photodegradation.[1][2]

Q3: What are the potential signs of degradation of this compound in solution?

A3: Visual signs of degradation can include a change in the color or clarity of the solution. However, chemical degradation often occurs without any visible changes. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Q4: Under what conditions is this compound expected to be unstable?

A4: Based on the behavior of structurally similar cinnamic acid derivatives, this compound may be susceptible to degradation under the following conditions:

  • Oxidative stress: Exposure to oxidizing agents can lead to the formation of degradation products.[3]

  • Extreme pH: Both highly acidic and highly basic conditions may cause hydrolysis of the carboxylic acid group or other reactions.[3]

  • Photolytic stress: Exposure to UV or ambient light may induce isomerization or other photochemical reactions.[1][2]

  • Thermal stress: Elevated temperatures can accelerate the rate of degradation.[3]

Troubleshooting Guides

Issue 1: Precipitation of the compound in aqueous buffer.
  • Possible Cause: The aqueous solubility of this compound is limited. The concentration of the compound may have exceeded its solubility limit in the final buffer composition. The percentage of organic co-solvent may be too low.

  • Troubleshooting Steps:

    • Visually inspect the solution for any particulate matter.

    • Gently warm the solution to see if the precipitate redissolves. If it does, the compound may be precipitating out at lower temperatures.

    • Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains compatible with your assay.

    • Prepare a new, more dilute solution of the compound.

start Precipitation Observed check_visual Visually Inspect for Precipitate start->check_visual warm_solution Gently Warm Solution check_visual->warm_solution precipitate_dissolves Precipitate Dissolves? warm_solution->precipitate_dissolves increase_cosolvent Increase Organic Co-solvent Percentage precipitate_dissolves->increase_cosolvent No end_soluble Issue Resolved: Solubility Issue precipitate_dissolves->end_soluble Yes prepare_dilute Prepare a More Dilute Solution increase_cosolvent->prepare_dilute end_reassess Re-evaluate Formulation increase_cosolvent->end_reassess prepare_dilute->end_reassess cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid base Base Hydrolysis (1 M NaOH, RT) stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (70°C) stock->thermal photo Photodegradation (ICH Q1B) stock->photo analyze Analyze All Samples by Stability-Indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze

References

Technical Support Center: Degradation of 4-(Trifluoromethyl)hydrocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 4-(Trifluoromethyl)hydrocinnamic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental studies on the degradation of this compound.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
HPLC-01 Poor peak shape or resolution for the parent compound and its metabolites. - Inappropriate mobile phase pH. - Incorrect column chemistry. - Suboptimal gradient elution program.- Adjust mobile phase pH to ensure the carboxylic acid group is fully protonated or deprotonated. - Screen different C18 columns from various manufacturers or consider a phenyl-hexyl column for better aromatic selectivity. - Optimize the gradient slope and time to improve the separation of closely eluting peaks.
MS-01 Difficulty in identifying degradation products by mass spectrometry. - Low ionization efficiency of metabolites. - Co-elution of multiple metabolites. - Insufficient fragmentation to elucidate the structure.- Switch between positive and negative ionization modes to see which provides a better signal.[1] - Improve chromatographic separation (see HPLC-01). - Perform MS/MS experiments at varying collision energies to generate a more informative fragmentation pattern.
DEG-01 No significant degradation observed under stress conditions (acidic, basic, oxidative). - The compound is highly stable under the tested conditions. - Insufficient concentration of the stressor or inadequate exposure time.- Increase the concentration of the acid, base, or oxidizing agent, or prolong the incubation time.[2] - Consider more aggressive stress conditions, such as higher temperatures in combination with the chemical stressor.
QUANT-01 Poor mass balance in degradation studies. - Formation of volatile or non-UV active degradation products. - Adsorption of the compound or its metabolites to the experimental vessel. - Incomplete extraction from the sample matrix.- Use a mass spectrometer for detection in addition to a UV detector to identify non-chromophoric products.[3] - Employ silanized glassware to minimize adsorption. - Optimize the extraction procedure by testing different solvents and pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

A1: While specific literature on the complete degradation of this compound is limited, based on its chemical structure, several degradation pathways can be proposed. These include:

  • Hydroxylation of the aromatic ring: This is a common metabolic pathway for aromatic compounds.

  • Beta-oxidation of the propanoic acid side chain: This would lead to the shortening of the side chain.

  • Defluorination of the trifluoromethyl group: This is generally a more challenging transformation but can occur under certain biological or advanced oxidative conditions.[4][5]

Q2: What analytical techniques are best suited for studying the degradation of this compound?

A2: A combination of High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is highly recommended.[1][6] HPLC allows for the separation of the parent compound from its degradation products, while UV detection provides quantitative information. Mass spectrometry is crucial for the identification and structural elucidation of the metabolites.[1]

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[2][3][7] A typical study would involve exposing a solution of this compound to various stress conditions, including:

  • Acidic hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Basic hydrolysis: e.g., 0.1 M NaOH at 60°C.

  • Oxidative degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal degradation: Heating the solid or a solution at a high temperature (e.g., 80°C).

  • Photolytic degradation: Exposing the solution to UV light.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, this compound is classified as a warning substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Proposed Degradation Pathway

Based on known metabolic reactions for similar compounds, a plausible degradation pathway for this compound is proposed below.

Degradation_Pathway_of_4-(Trifluoromethyl)hydrocinnamic_acid 4-(Trifluoromethyl)hydrocinnamic_acid This compound Metabolite_A Hydroxy-4-(Trifluoromethyl)hydrocinnamic_acid 4-(Trifluoromethyl)hydrocinnamic_acid->Metabolite_A Hydroxylation Metabolite_B 4-(Trifluoromethyl)benzoic_acid 4-(Trifluoromethyl)hydrocinnamic_acid->Metabolite_B β-Oxidation Metabolite_A->Metabolite_B Side-chain cleavage Metabolite_C 4-Carboxybenzoic_acid Metabolite_B->Metabolite_C Defluorination & Oxidation Mineralization CO2 + H2O + F- Metabolite_C->Mineralization Ring Cleavage

Caption: Proposed degradation pathway of this compound.

Hypothetical Quantitative Data from Degradation Studies

The following table summarizes hypothetical data from a forced degradation study of this compound under various stress conditions after 24 hours.

Stress ConditionParent Compound Remaining (%)Major Degradation Product(s)% of Major Degradant(s)
0.1 M HCl, 60°C 95.2-< 1
0.1 M NaOH, 60°C 88.54-(Trifluoromethyl)benzoic acid8.2
3% H₂O₂, RT 75.3Hydroxy-4-(Trifluoromethyl)hydrocinnamic acid15.6
80°C (solution) 98.1-< 1
UV light (254 nm) 92.4Various minor products< 2 each

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate a sealed vial of the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose a quartz cuvette containing the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.

  • Analysis: Analyze all samples by HPLC-UV/MS.

Protocol 2: HPLC-UV/MS Analysis
  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm.

  • MS Detector: Agilent 6545 Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Range: m/z 50-1000.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the degradation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Forced_Degradation HPLC_Separation HPLC Separation Forced_Degradation->HPLC_Separation UV_Detection UV Detection (Quantification) HPLC_Separation->UV_Detection MS_Detection MS/MS Detection (Identification) HPLC_Separation->MS_Detection Kinetics_Study Degradation Kinetics UV_Detection->Kinetics_Study Pathway_Elucidation Degradation Pathway Elucidation MS_Detection->Pathway_Elucidation

Caption: Experimental workflow for degradation studies.

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-(Trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-(Trifluoromethyl)hydrocinnamic acid NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on interpreting the complex spectral data of this compound and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: The proton NMR spectrum of this compound is characterized by signals from the aromatic ring, the ethyl chain, and the carboxylic acid proton. The electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield compared to hydrocinnamic acid itself. The protons closer to the trifluoromethyl group will be the most deshielded.

Q2: How does the trifluoromethyl group affect the ¹³C NMR spectrum?

A2: The trifluoromethyl group has a strong deshielding effect on the carbon atom to which it is attached (C4) and also influences the chemical shifts of the other aromatic carbons. Furthermore, the carbon of the trifluoromethyl group itself will appear as a quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. You will also observe smaller couplings between the fluorine atoms and the other carbons in the molecule.

Q3: What kind of coupling patterns should I expect to see in the NMR spectra?

A3: In the ¹H NMR spectrum, you will observe standard proton-proton couplings, such as the triplet patterns for the two CH₂ groups of the ethyl chain. The aromatic region will display a complex splitting pattern due to both proton-proton and proton-fluorine couplings. In the ¹³C NMR spectrum, you will see carbon-fluorine couplings. The carbon directly bonded to the CF₃ group will show a large one-bond coupling, appearing as a quartet. Other aromatic carbons will exhibit smaller, long-range couplings to the fluorine atoms.

Q4: Why does the aromatic region of the ¹H NMR spectrum look so complex?

A4: The complexity arises from the combination of ortho, meta, and para proton-proton couplings within the aromatic ring, superimposed with long-range proton-fluorine couplings. The four aromatic protons are not chemically equivalent, leading to a higher-order splitting pattern that can be challenging to interpret at first glance.

Q5: What is the expected chemical shift in the ¹⁹F NMR spectrum?

A5: The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for trifluoromethyl groups attached to an aromatic ring, generally between -60 and -65 ppm relative to CFCl₃.[1]

Troubleshooting Guide

Issue 1: Poor resolution and broad peaks in the spectrum.

  • Possible Cause: Poor shimming of the NMR magnet.

  • Solution: Ensure the sample is prepared with the correct volume of deuterated solvent and is free of any solid particles.[2] Perform manual or automated shimming procedures to optimize the magnetic field homogeneity. For samples containing fluorine, fine-tuning of the shims is often necessary to achieve sharp lines.[3]

  • Possible Cause: Sample concentration is too high.

  • Solution: Dilute the sample. Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader signals.

Issue 2: Unexpected or missing signals.

  • Possible Cause: The carboxylic acid proton signal may be very broad or may have exchanged with residual water in the solvent, causing it to disappear or appear at a different chemical shift.

  • Solution: To confirm the presence of the carboxylic acid proton, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the acidic proton to be replaced by deuterium, leading to the disappearance of its signal in the ¹H NMR spectrum.

  • Possible Cause: Low signal-to-noise ratio for ¹³C NMR.

  • Solution: Increase the number of scans acquired for the ¹³C NMR experiment. Due to the low natural abundance of the ¹³C isotope, more scans are required to obtain a spectrum with a good signal-to-noise ratio.

Issue 3: Difficulty in assigning aromatic signals.

  • Possible Cause: Overlapping multiplets and complex coupling patterns.

  • Solution: Utilize two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). A COSY spectrum will help identify which protons are coupled to each other, aiding in the assignment of the ethyl chain and the aromatic protons. An HSQC spectrum correlates protons with their directly attached carbons, which is invaluable for assigning the carbon signals.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2', H-6'7.55d~8.2
H-3', H-5'7.35d~8.2
-CH₂-Ar3.00t~7.6
-CH₂-COOH2.70t~7.6
-COOH12.0 (variable)br s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)Coupling Constant (J) in Hz
-COOH~178s-
C-1'~145q~1.5
C-2', C-6'~129q~3.5
C-3', C-5'~126s-
C-4'~129q~32
-CF₃~124q~272
-CH₂-Ar~35s-
-CH₂-COOH~30s-

Experimental Protocols

NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Dissolving the Sample: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.

  • ¹⁹F NMR Acquisition: If available, acquire a ¹⁹F NMR spectrum. This is a quick experiment due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.

  • 2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to aid in spectral assignment.

Mandatory Visualization

spectral_interpretation_workflow start Obtain NMR Spectra (1H, 13C, 19F) h1_analysis Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicity start->h1_analysis c13_analysis Analyze 13C Spectrum: - Chemical Shifts - C-F Couplings start->c13_analysis f19_analysis Analyze 19F Spectrum: - Chemical Shift start->f19_analysis assignment Assign Signals to Molecular Structure h1_analysis->assignment c13_analysis->assignment f19_analysis->assignment two_d_nmr Perform 2D NMR (COSY, HSQC) if needed two_d_nmr->assignment assignment->two_d_nmr Ambiguity? troubleshoot Troubleshoot Issues: - Broad Peaks - Missing Signals - Complex Patterns assignment->troubleshoot Problems? final_structure Confirm Structure assignment->final_structure troubleshoot->h1_analysis

Caption: Workflow for the interpretation of NMR spectra.

spin_system cluster_aromatic Aromatic Ring cluster_chain Ethyl Chain H2 H-2' H3 H-3' H2->H3 JHH(ortho) H5 H-5' H2->H5 JHH(meta) H6 H-6' H2->H6 JHH(para) F F H2->F JHF(meta) H3->H5 JHH(para) H3->H6 JHH(meta) H3->F JHF(ortho) H5->H6 JHH(ortho) H5->F JHF(ortho) H6->F JHF(meta) Ha Ha Hb Hb Ha->Hb JHH(vicinal)

Caption: Key spin-spin couplings in this compound.

References

Technical Support Center: Analysis of 4-(Trifluoromethyl)hydrocinnamic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 4-(Trifluoromethyl)hydrocinnamic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

A1: this compound has a molecular formula of C₁₀H₉F₃O₂ and a molecular weight of approximately 218.17 g/mol .[1] In electron ionization (EI) mass spectrometry, you should look for the molecular ion (M⁺˙) peak at an m/z of 218.

Q2: What are the primary fragmentation pathways for this molecule under electron ionization?

A2: The fragmentation of this compound is expected to be driven by the functionalities present: the carboxylic acid group, the propyl chain, and the trifluoromethyl-substituted benzene ring. Key fragmentation events include loss of the carboxyl group, cleavage of the alkyl chain, and rearrangements.

Q3: Why am I not seeing the molecular ion peak in my spectrum?

A3: The molecular ion peak for some carboxylic acids can be of low abundance or absent, as fragmentation can be very efficient.[2] If the molecular ion is not observed, try using a softer ionization technique, such as chemical ionization (CI) or electrospray ionization (ESI), which imparts less energy to the molecule during ionization.

Q4: I am seeing a prominent peak at m/z 91. What does this correspond to?

A4: A peak at m/z 91 is often indicative of a tropylium ion (C₇H₇⁺), which is a common rearrangement product for alkyl-substituted benzene rings. While less common for hydrocinnamic acids compared to compounds with benzylic carbons directly attached to a heteroatom, its presence shouldn't be entirely ruled out, especially at higher ionization energies.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometric analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No molecular ion (M⁺˙) peak at m/z 218 Highly efficient fragmentation.- Use a softer ionization technique like CI or ESI. - Lower the ionization energy if using EI. - Check for adduct ions (e.g., [M+H]⁺, [M+Na]⁺) if using ESI.
Unexpectedly high abundance of a peak at m/z 173 Loss of the carboxyl group (-COOH, 45 Da).This is an expected and often significant fragment. It helps to confirm the presence of the carboxylic acid moiety.
Presence of a peak at m/z 145 Alpha-cleavage with loss of the -CH₂COOH radical (73 Da).This fragmentation is plausible and points to the structure of the side chain.
Unusual peaks not corresponding to expected fragments Contamination of the sample or mass spectrometer.- Run a blank to check for background ions. - Ensure high purity of the analyte. - Clean the ion source of the mass spectrometer.
Poor signal-to-noise ratio Low sample concentration or poor ionization efficiency.- Increase the sample concentration. - Optimize the ionization source parameters (e.g., temperature, gas flow). - Ensure the sample is properly derivatized if necessary for the chosen ionization method.

Predicted Fragmentation Pattern

The following table summarizes the expected major fragments for this compound under electron ionization.

m/z Proposed Fragment Formula Neutral Loss Notes
218Molecular Ion[C₁₀H₉F₃O₂]⁺˙-The intact molecule after ionization.
173Decarboxylation[C₉H₉F₃]⁺˙-COOH (45 Da)Loss of the carboxyl group.
145Tropylium-like ion[C₈H₆F₃]⁺-CH₂CH₂COOH (73 Da)Cleavage of the bond beta to the aromatic ring.
127[C₇H₄F₃]⁺-C₂H₅ (29 Da) from m/z 156Further fragmentation of the trifluoromethylbenzyl moiety.
109Fluorotropylium ion[C₇H₆F]⁺-CF₂ (50 Da) from m/z 159A potential rearrangement product.

Experimental Protocols

A standard protocol for obtaining an electron ionization mass spectrum of this compound is as follows:

  • Sample Preparation: Dissolve a small amount of the solid compound in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet. If using GC, a suitable column would be a non-polar capillary column (e.g., DB-5ms).

  • Ionization: Use standard electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 40-300).

  • Data Acquisition: Acquire the mass spectrum and identify the key peaks corresponding to the molecular ion and major fragments.

Fragmentation Pathway Diagram

G M [C10H9F3O2]+• m/z = 218 F1 [C9H9F3]+• m/z = 173 M->F1 - •COOH F2 [C8H6F3]+ m/z = 145 M->F2 - CH2CH2COOH F3 [C7H4F3]+ m/z = 127 F2->F3 - H2C=CH2

Caption: Proposed EI fragmentation of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 4-(Trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-(Trifluoromethyl)hydrocinnamic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

Precipitation in aqueous buffers is a common issue for hydrophobic compounds like this compound. The primary cause is often exceeding its solubility limit when diluting a stock solution (typically in an organic solvent like DMSO) into the aqueous assay medium. This sudden change in solvent polarity can cause the compound to "crash out" of solution.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

As a general guideline, the final concentration of DMSO in most cell-based assays should be kept at or below 1%, with many sensitive cell lines requiring concentrations of 0.5% or lower. It is crucial to determine the tolerance of your specific cell line to DMSO and to include a vehicle control (assay buffer with the same final DMSO concentration without the test compound) in your experiments.

Q4: Can the pH of my buffer affect the solubility of this compound?

Yes, pH can significantly influence the solubility of ionizable compounds. This compound is a carboxylic acid with a predicted pKa of approximately 4.54. At pH values above its pKa, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt. Conversely, at pH values below its pKa, it will be in its less soluble, neutral form. Therefore, adjusting the pH of your buffer to be above 5.5 may improve its solubility.

Q5: Is it advisable to use a solution with a visible precipitate?

No, using a solution with visible precipitate is not recommended. The presence of solid particles means the actual concentration of the dissolved compound is lower than intended and unknown, which will lead to inaccurate and unreliable experimental results.

Troubleshooting Guide

Should you encounter precipitation with this compound, this step-by-step guide will help you diagnose and resolve the issue.

Initial Observation: Precipitate Forms Upon Dilution into Aqueous Buffer
Potential Cause Recommended Solution
Exceeded Aqueous Solubility The final concentration of the compound in the assay buffer is too high.
Solution: Perform a serial dilution to find the maximum soluble concentration in your specific assay buffer. Consider lowering the highest concentration in your experimental design.
Solvent Polarity Shock The rapid change in polarity when adding a concentrated DMSO stock to the aqueous buffer causes the compound to precipitate.
Solution: Add the DMSO stock solution to the assay buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations. Pre-warming the aqueous buffer to the assay temperature (e.g., 37°C) can also help.
Initial Observation: Stock Solution in Organic Solvent is Cloudy or Has Precipitate
Potential Cause Recommended Solution
Poor Solubility in Stock Solvent The concentration of the compound in the chosen organic solvent is too high.
Solution: Try a lower stock concentration. If using DMSO, gentle warming (to 37°C) and sonication can aid dissolution. Ensure you are using anhydrous DMSO, as absorbed water can reduce solubility.
Freeze-Thaw Cycles The compound may precipitate out of solution after being frozen and thawed.
Solution: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Before use, warm the aliquot to room temperature and vortex thoroughly to ensure any precipitate is redissolved.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in an appropriate organic solvent.

  • Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Solvent Addition: In a sterile vial, add the required volume of anhydrous DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Tightly cap the vial and vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the maximum concentration of this compound that remains soluble in your specific assay buffer over a defined period.

  • Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of your concentrated stock solution (e.g., 10 mM in 100% DMSO).

  • Prepare Assay Plate: Add your chosen assay buffer to the wells of a new 96-well plate.

  • Initiate Dilution: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the compound plate to the assay plate containing the buffer to achieve your desired final concentrations. This creates a dilution series in the assay buffer.

  • Incubation and Observation: Incubate the assay plate under your experimental conditions (e.g., 37°C for 1 hour). Visually inspect the wells for any signs of precipitation or cloudiness against a dark background. A nephelometer or plate reader capable of measuring turbidity can be used for a more quantitative assessment.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear after incubation is considered the maximum kinetic solubility under those conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot serial_dilute Serial Dilution of Stock aliquot->serial_dilute prepare_buffer Prepare Aqueous Assay Buffer add_to_assay Add Diluted Compound to Buffer prepare_buffer->add_to_assay serial_dilute->add_to_assay incubate Incubate and Observe add_to_assay->incubate precipitation Precipitation Observed? incubate->precipitation lower_conc Lower Final Concentration precipitation->lower_conc Yes optimize_dilution Optimize Dilution Method (e.g., dropwise addition) precipitation->optimize_dilution Yes adjust_ph Adjust Buffer pH > 5.5 precipitation->adjust_ph Yes

Caption: Workflow for preparing and troubleshooting this compound solutions.

logical_relationship cluster_solutions Solubilization Strategies compound This compound (Hydrophobic) solubility Low Aqueous Solubility compound->solubility precipitation Precipitation in Assays solubility->precipitation inaccurate_results Inaccurate Results precipitation->inaccurate_results dmso Use of Co-solvent (DMSO) dmso->precipitation Mitigates ph pH Adjustment (> pKa) ph->precipitation Mitigates dilution Optimized Dilution Protocol dilution->precipitation Mitigates concentration Lower Final Concentration concentration->precipitation Mitigates

Caption: Factors contributing to and mitigating solubility issues.

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Efficacy of Trifluoromethylated vs. Non-Trifluoromethylated Hydrocinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of modern therapeutic design. Hydrocinnamic acids, a class of compounds prevalent in nature and known for their diverse biological activities, represent a promising scaffold for derivatization. This guide provides a comprehensive comparison of the biological efficacy of trifluoromethylated hydrocinnamic acids versus their non-trifluoromethylated counterparts, supported by available experimental data and detailed methodologies.

The introduction of a trifluoromethyl (-CF3) group, a common bioisostere for a methyl group, can dramatically alter a molecule's physicochemical properties, often leading to enhanced biological activity. This guide will delve into the anti-inflammatory, cyclooxygenase (COX) inhibitory, and cytotoxic effects of these two classes of compounds, providing a clear, data-driven comparison to inform future research and development.

I. Comparative Biological Efficacy: A Data-Driven Overview

While direct head-to-head studies comparing specific trifluoromethylated hydrocinnamic acids with their non-trifluoromethylated analogs under identical conditions are limited in publicly available literature, we can construct a robust comparative analysis by examining data from closely related compounds and established principles of medicinal chemistry.

Anti-inflammatory and Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Hydrocinnamic acid derivatives have been investigated as potential COX inhibitors.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Non-Trifluoromethylated Cinnamic Acid Derivatives

CompoundTargetIC50 (µM)Reference
Caffeic AcidIntestinal Maltase0.74 ± 0.01[1]
Ferulic AcidIntestinal Maltase0.79 ± 0.04[1]
Isoferulic AcidIntestinal Maltase0.76 ± 0.03[1]
Ferulic AcidIntestinal Sucrase0.45 ± 0.01[1]
Isoferulic AcidIntestinal Sucrase0.45 ± 0.01[1]
Cinnamic Acid Hexylamide Derivative 9COX-23.0 ± 0.3[2]
Cinnamic Acid Hexylamide Derivative 10COX-22.4 ± 0.6[2]
Cinnamic Acid Hexylamide Derivative 23COX-21.09 ± 0.09[2]

Trifluoromethylation is a well-established strategy to enhance the potency of COX inhibitors. For instance, the trifluoromethylated salicylate derivative, Triflusal, and its metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), have demonstrated potent COX-2 inhibition.

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Trifluoromethylated Derivatives

CompoundTargetIC50 (mM)Reference
TriflusalCOX-2 mediated PGE2 production0.16[3]
2-hydroxy-4-trifluoromethylbenzoic acid (HTB)COX-2 mediated PGE2 production0.39[3]

The trifluoromethyl group's strong electron-withdrawing nature can enhance binding interactions with the target enzyme. Furthermore, its lipophilicity can improve cell membrane permeability, leading to better target engagement.

Cytotoxic Activity

Cinnamic acid derivatives have also been explored for their potential as anticancer agents. The cytotoxicity of these compounds is often evaluated against various cancer cell lines.

Table 3: Cytotoxicity of Non-Trifluoromethylated Cinnamic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
Cinnamic Acid Ester/Amide DerivativesHeLa, K562, Fem-x, MCF-742 - 166[4]
Cinnamic AcidHT-144 (Melanoma)2400[5]

Limited direct data exists for the cytotoxicity of trifluoromethylated hydrocinnamic acids. However, studies on other trifluoromethylated compounds suggest that this modification can enhance cytotoxic effects. For example, α-trifluoromethylated acyloins have been shown to induce apoptosis in human oral tumor cell lines.

II. Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for the key experiments cited.

Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)

This assay measures the inhibition of COX-1 and COX-2 enzymes in a physiologically relevant environment.

  • Blood Collection: Fresh human blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.

  • Compound Incubation: Aliquots of blood are pre-incubated with various concentrations of the test compounds (e.g., trifluoromethylated or non-trifluoromethylated hydrocinnamic acids) or vehicle (DMSO) for 1 hour at 37°C.

  • COX-1 Activity Measurement: To measure COX-1 activity, the blood is allowed to clot at 37°C for 1 hour to induce thromboxane B2 (TXB2) production, a primary product of COX-1.

  • COX-2 Activity Measurement: To measure COX-2 activity, lipopolysaccharide (LPS) is added to a separate set of blood aliquots and incubated for 24 hours at 37°C to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) production.

  • Quantification: The plasma is separated by centrifugation, and the concentrations of TXB2 and PGE2 are determined using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The IC50 values are calculated by determining the concentration of the test compound that causes 50% inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production compared to the vehicle control.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

III. Visualizing the Molecular Pathways

To provide a clearer understanding of the mechanisms of action, the following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.

Cyclooxygenase (COX) Signaling Pathway

The COX pathway is central to inflammation. Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of pain and inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitors Hydrocinnamic Acids (Trifluoromethylated & Non-trifluoromethylated) Inhibitors->COX_Enzymes

Figure 1. Simplified Cyclooxygenase (COX) Signaling Pathway.
NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Some anti-inflammatory compounds exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB releases IkB_p P-IκB Ub Ubiquitination IkB_p->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkB degrades DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Inhibitors Potential Inhibition by Hydrocinnamic Acids Inhibitors->IKK

References

A Comparative Analysis of Neprilysin Inhibitors: Evaluating 4-(Trifluoromethyl)hydrocinnamic acid in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of neprilysin inhibitors, with a special focus on the potential of 4-(Trifluoromethyl)hydrocinnamic acid. While direct experimental data on the neprilysin inhibitory activity of this compound is not currently available in the public domain, this document aims to contextualize its structural features against well-characterized inhibitors and present the methodologies for its evaluation.

Neprilysin (NEP), a neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in cardiovascular and renal homeostasis by degrading several vasoactive peptides. These peptides include natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP]), bradykinin, and adrenomedullin. Inhibition of neprilysin leads to increased levels of these peptides, resulting in vasodilation, natriuresis, and diuresis, making it an attractive therapeutic target for conditions such as heart failure and hypertension.

Established Neprilysin Inhibitors: A Quantitative Comparison

Several neprilysin inhibitors have been developed and studied extensively. The most prominent among these is Sacubitril, which is a prodrug that is converted to its active metabolite, Sacubitrilat (LBQ657). It is available in a combination drug with the angiotensin receptor blocker valsartan. Other notable inhibitors include Thiorphan, Racecadotril, and Candoxatril. The inhibitory potencies of these compounds against neprilysin are typically measured by their half-maximal inhibitory concentration (IC50).

InhibitorActive FormIC50 (nM)Notes
SacubitrilSacubitrilat (LBQ657)5A potent neprilysin inhibitor and a component of the heart failure medication Entresto.
Thiorphan-6.9A selective neprilysin inhibitor.
RacecadotrilThiorphan-An antidiarrheal medication that acts as a peripheral enkephalinase (neprilysin) inhibitor.
CandoxatrilCandoxatrilat-An orally active prodrug of the potent neutral endopeptidase inhibitor candoxatrilat.

Note: IC50 values can vary depending on the experimental conditions.

This compound: A Candidate for Evaluation

Experimental Protocols for Assessing Neprilysin Inhibition

The following is a detailed protocol for an in vitro fluorometric assay to determine the IC50 value of a potential neprilysin inhibitor.

In Vitro Neprilysin Inhibition Assay (Fluorometric Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human neprilysin.

Principle: This assay measures the enzymatic activity of neprilysin by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of fluorescence increase is reduced, and the extent of this reduction is proportional to the inhibitor's concentration.

Materials:

  • Recombinant human neprilysin (NEP)

  • Neprilysin assay buffer (e.g., 50 mM Tris, pH 7.5)

  • Fluorogenic neprilysin substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Dilute the recombinant neprilysin to the desired working concentration in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in the assay buffer.

    • Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Neprilysin assay buffer

      • Serial dilutions of the test inhibitor (or vehicle control)

      • Recombinant human neprilysin solution

    • Include control wells:

      • No enzyme control: Assay buffer and substrate only.

      • No inhibitor control (100% activity): Assay buffer, neprilysin, and vehicle.

  • Pre-incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a specific period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Normalize the rates relative to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Neprilysin Signaling Pathway and Mechanism of Inhibition

Neprilysin is a key regulator of several signaling pathways. By degrading vasoactive peptides, it modulates blood pressure, sodium balance, and cardiac remodeling. Inhibition of neprilysin leads to the accumulation of these peptides, amplifying their downstream effects.

Neprilysin_Signaling cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors cluster_intracellular Intracellular Signaling cluster_effects Physiological Effects ANP ANP/BNP NEP Neprilysin (NEP) ANP->NEP Degradation NPR_A NPR-A Receptor ANP->NPR_A Bradykinin Bradykinin Bradykinin->NEP Degradation B2R B2 Receptor Bradykinin->B2R Angiotensin_II Angiotensin II Angiotensin_II->NEP Degradation AT1R AT1 Receptor Angiotensin_II->AT1R Endothelin_1 Endothelin-1 Endothelin_1->NEP Degradation ET_A_R ET-A Receptor Endothelin_1->ET_A_R Substance_P Substance P Substance_P->NEP Degradation NK1R NK-1 Receptor Substance_P->NK1R Inhibitor This compound Sacubitrilat, Thiorphan, etc. Inhibitor->NEP Inhibition cGMP ↑ cGMP NPR_A->cGMP NO_Prostacyclin ↑ NO, Prostacyclin B2R->NO_Prostacyclin Vasoconstriction Vasoconstriction AT1R->Vasoconstriction ET_A_R->Vasoconstriction Inflammation Inflammation NK1R->Inflammation Pain Pain NK1R->Pain Vasodilation Vasodilation cGMP->Vasodilation Natriuresis Natriuresis/Diuresis cGMP->Natriuresis Antifibrotic Antifibrotic/ Antihypertrophic cGMP->Antifibrotic NO_Prostacyclin->Vasodilation BloodPressure_Lowering Blood Pressure Lowering Vasodilation->BloodPressure_Lowering Natriuresis->BloodPressure_Lowering

Caption: Neprilysin signaling pathway and the mechanism of its inhibition.

Conclusion

While established neprilysin inhibitors like Sacubitrilat have demonstrated significant therapeutic benefits, the exploration of new chemical entities with potentially improved pharmacological profiles remains a key area of research. This compound represents a compound of interest for which neprilysin inhibitory activity has yet to be publicly reported. The experimental protocols outlined in this guide provide a clear path for its evaluation. Future studies are warranted to determine if this compound can emerge as a viable candidate in the landscape of neprilysin inhibitors.

A Comparative Guide to the Validation of an HPLC Method for 4-(Trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of chemical compounds is a cornerstone of reliable data. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(Trifluoromethyl)hydrocinnamic acid against alternative analytical techniques. The methodologies and performance data presented are based on established analytical practices for similar aromatic carboxylic acids.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful and versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A typical reversed-phase HPLC method is the most common approach for the analysis of aromatic carboxylic acids like this compound.

Experimental Protocol: HPLC-UV Method

A standard HPLC method for this compound would involve the following:

  • Instrumentation: A liquid chromatograph equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1][2]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate adjusted to pH 2.5-3.0 with phosphoric acid) and an organic modifier like acetonitrile or methanol.[3][4][5]

  • Flow Rate: Typically 1.0 mL/min.[1][2][6]

  • Detection: UV detection at a wavelength around 210-220 nm, where the aromatic ring and carboxylic acid group absorb.[1][3]

  • Sample Preparation: The sample would be dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm syringe filter before injection.[5]

Method Validation

The developed HPLC method must be validated to ensure it is fit for its intended purpose. The validation parameters, as per the International Council for Harmonisation (ICH) guidelines, are summarized in the table below. The expected performance is based on typical values reported for the analysis of other organic acids.[7][8]

Validation ParameterAcceptance CriteriaTypical Performance for Organic Acids
Specificity The analyte peak should be well-resolved from impurities and matrix components.High, with good peak purity.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999≥ 0.998[2][4]
Range The range over which the method is linear, accurate, and precise.Typically 1-100 µg/mL.[9]
Accuracy (% Recovery) Mean recovery should be within 98.0% to 102.0%.95-105%[3][7]
Precision (% RSD) Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.RSD < 2% for intra-day and < 5% for inter-day precision.[3][9]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.0.03 - 5 µg/mL[3]
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.0.1 - 15 µg/mL[3]
Robustness % RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate, pH, mobile phase composition).The method should be robust to small, deliberate variations.[6]

Comparative Analysis of Analytical Methods

While HPLC is a gold standard, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[8]Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.[10]A type of HPLC that uses smaller particle size columns for higher resolution and faster analysis.[8]
Typical Stationary Phase C18 or C8 reversed-phase silica gel.[8]Capillary column with a non-polar or moderately polar stationary phase.[10]Sub-2 µm particle size C18 or other modified silica.[8]
Mobile/Carrier Phase Liquid (e.g., buffered acetonitrile/water).[5]Inert gas (e.g., helium, nitrogen).[10]Liquid (similar to HPLC, but with higher pressure).[8]
Detection UV-Vis, Diode Array Detector (DAD), Fluorescence, or Mass Spectrometry (MS).[8]Mass Spectrometer (provides structural information).[10]Same as HPLC, with MS being very common.[8]
Advantages Robust, versatile, widely available, suitable for non-volatile and thermally labile compounds.[8]High sensitivity and selectivity, provides structural confirmation.Faster analysis, higher resolution, and better sensitivity compared to conventional HPLC.[8]
Limitations Longer run times and lower resolution compared to UPLC.[8]Requires derivatization for non-volatile compounds like carboxylic acids, can be complex.[11]Higher backpressure requires specialized instrumentation.[8]

Visualizing the Workflow and Comparison

To better illustrate the processes, the following diagrams outline the HPLC validation workflow and a comparison of the analytical techniques.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob App Routine Analysis Rob->App Implement

Caption: HPLC Method Validation Workflow.

Analytical_Method_Comparison cluster_HPLC HPLC cluster_GCMS GC-MS cluster_UPLC UPLC HPLC_Node High-Performance Liquid Chromatography HPLC_Adv Advantages: - Versatile - Robust - Widely Available HPLC_Node->HPLC_Adv HPLC_Dis Disadvantages: - Slower than UPLC - Lower Resolution HPLC_Node->HPLC_Dis GCMS_Node Gas Chromatography- Mass Spectrometry GCMS_Adv Advantages: - High Sensitivity - Structural Info GCMS_Node->GCMS_Adv GCMS_Dis Disadvantages: - Requires Derivatization - Complex Sample Prep GCMS_Node->GCMS_Dis UPLC_Node Ultra-Performance Liquid Chromatography UPLC_Adv Advantages: - Fast Analysis - High Resolution - High Sensitivity UPLC_Node->UPLC_Adv UPLC_Dis Disadvantages: - Specialized Equipment - High Backpressure UPLC_Node->UPLC_Dis

Caption: Comparison of Analytical Methods.

References

A Comparative Guide to the Cross-Reactivity of 4-(Trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-(Trifluoromethyl)hydrocinnamic acid against structurally similar molecules. In the absence of direct experimental data on this specific compound, this document presents a proposed study design, including detailed experimental protocols and hypothetical data, to serve as a practical resource for researchers initiating cross-reactivity assessments. The information herein is intended to guide the design and interpretation of such studies, which are crucial for evaluating the specificity and potential off-target effects of drug candidates.

Introduction to Cross-Reactivity

Cross-reactivity is the phenomenon where an antibody or a small molecule binds to structurally similar but different antigens or targets. In drug development, assessing the cross-reactivity of a lead compound is a critical step to understand its specificity and predict potential off-target effects, which can lead to adverse drug reactions. This compound, a derivative of hydrocinnamic acid, possesses a trifluoromethyl group that can significantly influence its binding properties and metabolic stability. Understanding its cross-reactivity profile is therefore essential for its development as a potential therapeutic agent.

Potential Cross-Reactant Compounds

A cross-reactivity study of this compound would necessitate the inclusion of structurally related compounds to assess the degree of binding specificity. The selection of these compounds is based on variations in the substitution pattern on the phenyl ring and modifications to the propanoic acid side chain.

Table 1: Potential Cross-Reactant Compounds and Rationale for Inclusion

Compound NameStructureRationale for Inclusion
This compound (Test Compound) The primary compound of interest.
Hydrocinnamic acidThe parent compound, lacking the trifluoromethyl group, to assess the influence of this group on binding.
4-Methylhydrocinnamic acidTo compare the effect of a methyl group versus a trifluoromethyl group at the same position.
4-Chlorohydrocinnamic acidTo evaluate the impact of a different electron-withdrawing group (chloro) at the para position.
3-(Trifluoromethyl)hydrocinnamic acidTo assess the effect of the trifluoromethyl group's position on the phenyl ring.
trans-4-(Trifluoromethyl)cinnamic acidThe unsaturated analog, to determine the influence of the ethyl versus ethenyl side chain on binding.
3,5-Bis(trifluoromethyl)hydrocinnamic acidTo understand the effect of multiple trifluoromethyl substitutions on cross-reactivity.[1]

Proposed Experimental Protocol: Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable method for quantifying the cross-reactivity of small molecules. This assay measures the ability of a test compound to compete with a labeled antigen for binding to a specific antibody.

Materials:
  • High-binding 96-well microplates

  • Antibody specific to this compound (to be generated)

  • This compound-protein conjugate (e.g., -BSA or -OVA) for coating

  • Test compounds (from Table 1)

  • Horseradish Peroxidase (HRP) labeled secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:
  • Coating: Coat the wells of a 96-well microplate with the this compound-protein conjugate (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the wash step.

  • Competition: Prepare serial dilutions of the test compounds and a standard curve of this compound. Add 50 µL of each dilution to the wells, followed by 50 µL of the primary antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Test Compound) x 100

Where IC₅₀ is the concentration of the compound that causes 50% inhibition of the antibody binding.

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical data that could be obtained from the proposed competitive ELISA.

Table 2: Hypothetical Cross-Reactivity of this compound and Related Compounds

CompoundIC₅₀ (nM)% Cross-Reactivity
This compound 10 100%
Hydrocinnamic acid>10,000<0.1%
4-Methylhydrocinnamic acid5,0000.2%
4-Chlorohydrocinnamic acid8001.25%
3-(Trifluoromethyl)hydrocinnamic acid2504%
trans-4-(Trifluoromethyl)cinnamic acid1506.7%
3,5-Bis(trifluoromethyl)hydrocinnamic acid5020%

Visualizations

Experimental Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Antigen-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 a1 Add Test Compounds & Primary Antibody p4->a1 a2 Incubate a1->a2 a3 Wash Plate a2->a3 d1 Add HRP-conjugated Secondary Antibody a3->d1 d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate in Dark d4->d5 d6 Add Stop Solution d5->d6 an1 Read Absorbance at 450 nm d6->an1 an2 Calculate IC50 & % Cross-Reactivity an1->an2 NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition by Cinnamic Acid Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS, TNF-α, IL-1β IKK IKK Complex stimulus->IKK Activates inhibitor This compound (Hypothesized) inhibitor->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates to Nucleus & Binds to DNA Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) DNA->Transcription Initiates

References

Navigating the Data Gap: The In Vitro and In Vivo Profile of 4-(Trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the direct comparative analysis of the in vitro and in vivo activities of 4-(Trifluoromethyl)hydrocinnamic acid. This compound is predominantly characterized and utilized as a chemical intermediate in the synthesis of more complex, biologically active molecules. Consequently, public domain data focusing on its intrinsic biological effects is sparse, precluding a direct, data-rich comparison guide as is common for well-characterized lead compounds or approved drugs.

While specific experimental data on the biological activity of this compound remains elusive, its structural features and role as a building block in medicinal chemistry provide context for its application. This guide will summarize the available information and highlight the areas where further research is needed.

In Vitro Activity: An Undetermined Profile

A thorough search of scientific databases and chemical repositories does not yield specific studies detailing the in vitro activity of this compound against specific biological targets. Typically, in vitro studies would involve assays to determine a compound's interaction with isolated proteins, enzymes, or cells to measure parameters such as:

  • IC50/EC50 Values: The concentration of a substance required to inhibit or elicit a biological process by 50%.

  • Binding Affinity: The strength of the binding interaction between a molecule and its target.

  • Mechanism of Action: How a substance produces its effect at a molecular level.

The absence of such data suggests that this compound is likely considered biologically inert in the contexts it has been used, or its primary value lies in its chemical properties for synthesis rather than its biological activity.

In Vivo Activity: An Unexplored Landscape

Similarly, there is a lack of published in vivo studies for this compound. In vivo experiments are crucial for understanding a compound's behavior in a whole, living organism and typically assess:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a compound.

  • Pharmacodynamics: The biochemical and physiological effects of a drug on the body.

  • Efficacy: The ability of a compound to produce a desired therapeutic effect in a disease model.

  • Toxicology: The adverse effects of a substance on a living organism.

Without these studies, the safety and efficacy profile of this compound as a potential therapeutic agent remains unknown.

Role as a Chemical Intermediate

The primary documented application of this compound is as a precursor in the synthesis of more complex molecules. Its chemical structure, featuring a trifluoromethyl group and a hydrocinnamic acid moiety, makes it a valuable building block in drug discovery. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

One notable application is in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors. FAAH is an enzyme that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibiting FAAH can lead to increased anandamide levels, which has therapeutic potential for pain, anxiety, and other neurological disorders. This compound has been used as a starting material for the synthesis of potent and selective FAAH inhibitors.

Experimental Workflows: A Hypothetical Approach

While no specific experimental data is available for this compound, a general workflow for evaluating a compound's in vitro and in vivo activity can be illustrated.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Identification Target Identification Biochemical Assays Biochemical Assays Target Identification->Biochemical Assays Select Target Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Confirm Cellular Activity Pharmacokinetic Studies Pharmacokinetic Studies Cell-Based Assays->Pharmacokinetic Studies Lead Compound Identification Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Determine Dosing Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Assess Safety

Figure 1. A generalized workflow for drug discovery, from initial in vitro testing to subsequent in vivo evaluation.

Future Directions and Conclusion

The current body of scientific literature does not support a direct comparison of the in vitro and in vivo activities of this compound. Its primary role appears to be that of a foundational element in the synthesis of novel therapeutic agents. Future research could focus on characterizing the intrinsic biological activity of this compound to determine if it possesses any standalone therapeutic potential or off-target effects. However, based on the available information, its value to researchers, scientists, and drug development professionals lies in its utility as a versatile chemical building block.

A Comparative Stability Analysis of Hydrocinnamic Acid and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of pharmacologically active molecules is a cornerstone of successful therapeutic development. This guide provides a comparative stability analysis of hydrocinnamic acid and its prominent analogues: p-coumaric acid, caffeic acid, and ferulic acid. By examining their behavior under forced degradation conditions, we can elucidate their intrinsic stability, predict potential degradation pathways, and inform strategies for formulation and storage.

The stability of these phenolic compounds is critically influenced by the nature and position of substituents on the phenyl ring and the saturation of the acrylic acid side chain. This analysis delves into their degradation profiles under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions, offering a comparative framework supported by experimental data.

Comparative Stability Data

The following table summarizes the degradation of hydrocinnamic acid and its analogues under various stress conditions. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

CompoundStress ConditionReagent/ConditionDurationTemperatureDegradation (%)Primary Degradation Products/Pathways
Hydrocinnamic Acid Oxidative3% H₂O₂24 hoursRoom Temp.ModerateSide-chain oxidation products
Thermal80°C (solid)48 hours80°C< 1%Stable in solid form
p-Coumaric Acid PhotolyticDaylight1 monthRoom Temp.Significantcis-isomer, potential for polymerization
Basic Hydrolysis0.1 M NaOH24 hours60°CModerateDecarboxylation to 4-vinylphenol
Caffeic Acid Photolytic (UV)366 nm6 hoursRoom Temp.~31%Isomerization to cis-caffeic acid[1]
Thermal (in solution)Methanol1 monthRoom Temp.~15%Isomerization to cis-caffeic acid[1]
OxidativeFenton Reaction--Pro-oxidant behaviorOxidative degradation products
Ferulic Acid Photolytic (UV)366 nm6 hoursRoom Temp.~34%Isomerization to cis-ferulic acid[1]
Thermal (in solution)Methanol1 monthRoom Temp.~12%Isomerization to cis-ferulic acid[1]
Basic Hydrolysis0.1 M NaOH--Degradation-

Note: "Moderate" and "Significant" are qualitative descriptors used where precise quantitative data was not available in the reviewed literature. The stability of these compounds, particularly in solution, is highly dependent on the solvent used[1]. Methoxylated derivatives of cinnamic acid, such as ferulic acid, have been reported to be more stable in biological systems[2].

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the forced degradation analysis of hydrocinnamic acid and its analogues.

Forced Degradation (Stress Testing) Protocol

This protocol is a generalized procedure based on ICH guidelines to induce degradation of the drug substance under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the test compound (e.g., hydrocinnamic acid, p-coumaric acid, caffeic acid, or ferulic acid) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, water, or a co-solvent if solubility is an issue).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M to 1 M hydrochloric acid (HCl).

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, and 24 hours).

    • Withdraw samples at specified time points, cool to room temperature, and neutralize with an equivalent amount of sodium hydroxide (NaOH) before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M to 1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, and 24 hours).

    • Withdraw samples at specified time points, cool to room temperature, and neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3-30% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for a defined period (e.g., 2, 8, and 24 hours).

    • Withdraw samples at specified time points for analysis.

  • Thermal Degradation (in solution):

    • Heat the stock solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., up to 48 hours).

    • Withdraw samples at specified time points, cool, and analyze.

  • Thermal Degradation (solid state):

    • Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 80°C at 75% relative humidity) for a defined period (e.g., up to 48 hours).

    • Dissolve the stressed solid sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Withdraw samples at specified time points for analysis.

3. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) to separate and quantify the parent compound and its degradation products.

  • The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

HPLC Method for Stability Analysis
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the compound of interest (e.g., 280 nm or 320 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizing Degradation Pathways and Workflows

General Forced Degradation Workflow

The following diagram illustrates the typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Active Pharmaceutical Ingredient (API) Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL) API->Stock_Solution Acid Acid Hydrolysis (HCl, heat) Base Base Hydrolysis (NaOH, heat) Oxidation Oxidation (H2O2) Thermal Thermal (Heat, Humidity) Photo Photolytic (UV/Vis Light) HPLC HPLC-DAD/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Quantification Quantify Parent Drug & Degradants HPLC->Quantification Identification Identify Degradation Products Quantification->Identification Pathway Elucidate Degradation Pathway Identification->Pathway

Caption: A generalized workflow for conducting forced degradation studies.

Influence of Substituents on Stability

The stability of hydrocinnamic acid analogues is largely dictated by the electronic effects of the substituents on the phenyl ring.

Substituent_Effects cluster_structure Chemical Structure cluster_stability Relative Stability H Hydrocinnamic Acid (Saturated Side Chain) High_Stability Higher Stability H->High_Stability Saturation of side chain prevents isomerization pCoumaric p-Coumaric Acid (-OH) Moderate_Stability Moderate Stability pCoumaric->Moderate_Stability Caffeic Caffeic Acid (-OH, -OH) Lower_Stability Lower Stability Caffeic->Lower_Stability Two -OH groups increase susceptibility to oxidation Ferulic Ferulic Acid (-OH, -OCH3) Ferulic->Moderate_Stability -OCH3 group offers some stabilization vs. Caffeic Acid

Caption: The influence of chemical structure on the relative stability of hydrocinnamic acid analogues.

Primary Degradation Pathway: Isomerization

For unsaturated analogues like p-coumaric, caffeic, and ferulic acids, a primary degradation pathway, especially under photolytic conditions, is the isomerization from the more stable trans-isomer to the cis-isomer.

Isomerization_Pathway Trans trans-Isomer (e.g., trans-Ferulic Acid) Cis cis-Isomer (e.g., cis-Ferulic Acid) Trans->Cis UV Light / Heat Cis->Trans Reversible

Caption: A simplified diagram of the trans-cis isomerization pathway.

References

Validating the Mechanism of Action of 4-(Trifluoromethyl)hydrocinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-(Trifluoromethyl)hydrocinnamic acid's potential mechanism of action with established histone deacetylase (HDAC) inhibitors. While direct experimental validation for this compound as an HDAC inhibitor is emerging, this document compiles relevant data on related compounds and established drugs to support further investigation.

Postulated Mechanism of Action: HDAC Inhibition

Recent studies on cinnamic acid derivatives suggest a potential mechanism of action for this compound as a histone deacetylase (HDAC) inhibitor.[1][2][3] Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in gene silencing. Inhibition of HDACs can restore the expression of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis, making HDAC inhibitors a promising class of anti-cancer agents.[2][3]

The trifluoromethyl group on the phenyl ring of this compound is an electron-withdrawing group that may enhance its inhibitory activity.[4][5] This guide will compare the available data on related cinnamic acid derivatives and established HDAC inhibitors to provide a framework for validating this proposed mechanism.

Comparative Analysis of HDAC Inhibitors

To contextualize the potential efficacy of this compound, it is essential to compare it with well-characterized HDAC inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several FDA-approved and widely studied HDAC inhibitors against various HDAC isoforms.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Class Selectivity
Vorinostat (SAHA) 10-20--Pan-HDAC (Class I, II)
Entinostat (MS-275) 243453248>100,000>100,000Class I
Panobinostat (LBH589) ~5 (total)----Pan-HDAC
Belinostat (PXD101) 27 (total)----Pan-HDAC
Trichostatin A (TSA) ~20----Class I, II
trans-Cinnamic acid 9150-----
trans-Cinnamaldehyde 7580-----

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources.[6][7][8][9][10][11]

Experimental Protocols for Mechanism Validation

To validate the hypothesis that this compound acts as an HDAC inhibitor, the following key experiments are recommended:

In Vitro HDAC Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms. A fluorometric assay is a common and sensitive method.

Principle: The assay utilizes a substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Reconstitute purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC8) in assay buffer.

    • Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add serial dilutions of this compound or a known HDAC inhibitor (positive control, e.g., Trichostatin A) to the wells. Include a vehicle control (DMSO).

    • Add the diluted HDAC enzyme to each well and incubate briefly.

    • Initiate the reaction by adding the HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the signal by adding the developer solution.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Histone Acetylation

This experiment determines if treatment of cells with this compound leads to an increase in histone acetylation, a hallmark of HDAC inhibition.

Principle: Cells are treated with the test compound, and histones are extracted from the cell nuclei. The levels of acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) are then detected by Western blotting using specific antibodies.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HeLa, HCT116) to an appropriate confluency.

    • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Vorinostat).

  • Histone Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells using a buffer containing a non-ionic detergent to isolate the nuclei.

    • Extract the histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).

    • Neutralize the extract and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a high-percentage acrylamide gel (e.g., 15%).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the acetylated histone.

    • Normalize the signal to a loading control, such as total histone H3 or β-actin, to ensure equal protein loading.

    • Compare the levels of histone acetylation in treated cells to the control cells.

Visualizing the Mechanism and Workflow

To further clarify the proposed mechanism and experimental procedures, the following diagrams are provided.

HDAC_Inhibition_Pathway cluster_0 Chromatin Regulation cluster_1 Gene Expression Histone_Acetyltransferases Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones (Open Chromatin) Histone_Acetyltransferases->Acetylated_Histones Adds Acetyl Groups Histone_Deacetylases Histone Deacetylases (HDACs) Deacetylated_Histones Deacetylated Histones (Closed Chromatin) Histone_Deacetylases->Deacetylated_Histones Removes Acetyl Groups Acetylated_Histones->Histone_Deacetylases Gene_Transcription_Active Gene Transcription (Active) Acetylated_Histones->Gene_Transcription_Active Deacetylated_Histones->Histone_Acetyltransferases Gene_Transcription_Repressed Gene Transcription (Repressed) Deacetylated_Histones->Gene_Transcription_Repressed 4_TFHCA This compound 4_TFHCA->Histone_Deacetylases Inhibits

Caption: Proposed signaling pathway of HDAC inhibition.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Compound_Prep Prepare 4-TFHCA and Controls HDAC_Assay Perform In Vitro HDAC Activity Assay Compound_Prep->HDAC_Assay IC50_Determination Determine IC50 Value HDAC_Assay->IC50_Determination Conclusion Validate Mechanism of Action IC50_Determination->Conclusion Cell_Treatment Treat Cells with 4-TFHCA Histone_Extraction Extract Histones Cell_Treatment->Histone_Extraction Western_Blot Western Blot for Acetylated Histones Histone_Extraction->Western_Blot Data_Analysis Analyze Acetylation Levels Western_Blot->Data_Analysis Data_Analysis->Conclusion Hypothesis Hypothesis: 4-TFHCA is an HDAC inhibitor Hypothesis->Compound_Prep Hypothesis->Cell_Treatment

References

Benchmarking 4-(Trifluoromethyl)hydrocinnamic Acid Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of 4-(Trifluoromethyl)hydrocinnamic acid against two well-established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. The objective is to facilitate a rigorous evaluation of its potential as an anti-inflammatory agent by providing standardized experimental protocols, data presentation formats, and visualizations of relevant biological pathways and workflows.

Overview of Compounds

A direct comparison of the physicochemical properties of this compound with Ibuprofen and Celecoxib is essential for understanding its potential pharmacological profile.

PropertyThis compoundIbuprofenCelecoxib
IUPAC Name 3-(4-(Trifluoromethyl)phenyl)propanoic acid(RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Synonyms 3-[4-(Trifluoromethyl)phenyl]propionic acid--
CAS Number 53473-36-215687-27-1169590-42-5
Molecular Formula C₁₀H₉F₃O₂C₁₃H₁₈O₂C₁₇H₁₄F₃N₃O₂S
Molecular Weight 218.17 g/mol 206.29 g/mol 381.37 g/mol
Mechanism of Action (Primary) To be determinedNon-selective COX-1/COX-2 InhibitorSelective COX-2 Inhibitor

Mechanism of Action of Standard Drugs

Understanding the mechanism of action of the benchmark drugs is fundamental to interpreting the comparative data.

Ibuprofen: A Non-Selective COX Inhibitor

Ibuprofen is a classic NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-2 is primarily responsible for the therapeutic effects, while the inhibition of the constitutively expressed COX-1 enzyme is associated with gastrointestinal side effects.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a diaryl-substituted pyrazole that functions as a selective inhibitor of the COX-2 enzyme. Its selectivity allows it to reduce inflammation and pain with a lower risk of the gastrointestinal adverse effects that are commonly associated with non-selective NSAIDs. The sulfonamide group of celecoxib binds to a hydrophilic side pocket in the COX-2 enzyme, contributing to its selectivity.

G cluster_0 Inflammatory Cascade cluster_1 Drug Intervention Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2 (PGH2)->Prostaglandins (PGs) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Ibuprofen Ibuprofen COX-1 / COX-2 COX-1 / COX-2 Ibuprofen->COX-1 / COX-2 Inhibits (Non-selectively) Celecoxib Celecoxib COX-2 COX-2 Celecoxib->COX-2 Inhibits (Selectively)

Caption: Prostaglandin synthesis pathway and points of NSAID intervention.

Experimental Protocols for Benchmarking

To ensure a fair and reproducible comparison, standardized in vitro and in vivo assays should be employed.

In Vitro Assays

This primary screening assay determines the direct inhibitory effect of the test compound on the target enzymes.

Protocol:

  • Enzyme Preparation: Use commercially available recombinant human COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate a range of concentrations of this compound, Ibuprofen, and Celecoxib with each enzyme in a 96-well plate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Quantification: Measure the production of prostaglandin E2 (PGE2) using a commercially available Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound against both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

This assay assesses the compound's ability to inhibit the inflammatory response in a cellular context.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Treatment: Pre-treat the cells with varying concentrations of the test compounds for 1 hour.

  • Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using an EIA kit.

  • Data Analysis: Determine the IC50 for the inhibition of PGE2 production for each compound.

This assay is crucial to ensure that the observed anti-inflammatory effects are not a result of cellular toxicity.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 or RAW 264.7) in a 96-well plate.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound and the standard drugs for 24 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the CC50 (half-maximal cytotoxic concentration) for each compound.

G cluster_0 In Vitro Assay Workflow Compound Dilution Compound Dilution COX Inhibition Assay COX Inhibition Assay Compound Dilution->COX Inhibition Assay Cellular Anti-Inflammatory Assay Cellular Anti-Inflammatory Assay Compound Dilution->Cellular Anti-Inflammatory Assay Cytotoxicity Assay Cytotoxicity Assay Compound Dilution->Cytotoxicity Assay IC50 (COX-1/COX-2) IC50 (COX-1/COX-2) COX Inhibition Assay->IC50 (COX-1/COX-2) IC50 (PGE2) IC50 (PGE2) Cellular Anti-Inflammatory Assay->IC50 (PGE2) CC50 CC50 Cytotoxicity Assay->CC50

Caption: Workflow for the in vitro evaluation of anti-inflammatory compounds.

In Vivo Assay

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Dosing: Administer this compound, Ibuprofen, Celecoxib, or vehicle control orally to groups of rats or mice.

  • Inflammation Induction: One hour after dosing, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point.

Data Presentation and Comparison

The following tables should be used to summarize the experimental data for a clear and direct comparison.

Table 1: In Vitro Activity and Selectivity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexCellular IC50 (PGE2, µM)
This compoundData to be generatedData to be generatedData to be generatedData to be generated
IbuprofenLiterature ValueLiterature ValueLiterature ValueLiterature Value
CelecoxibLiterature ValueLiterature ValueLiterature ValueLiterature Value

Table 2: In Vitro Cytotoxicity

CompoundCC50 (µM) in RAW 264.7 cells
This compoundData to be generated
IbuprofenLiterature Value
CelecoxibLiterature Value

Table 3: In Vivo Anti-Inflammatory Activity

Treatment (Dose)% Inhibition of Paw Edema at 4 hours
This compound (mg/kg)Data to be generated
Ibuprofen (mg/kg)Literature Value
Celecoxib (mg/kg)Literature Value

Conclusion

This guide outlines a systematic approach to benchmark this compound against the established NSAIDs, Ibuprofen and Celecoxib. The proposed experimental protocols are designed to provide a comprehensive evaluation of its in vitro and in vivo anti-inflammatory activity, selectivity, and cytotoxicity. The structured data presentation and visualizations will enable a clear and objective comparison, which is crucial for determining the therapeutic potential of this compound and guiding future drug development efforts. The presence of the trifluoromethyl group in its structure suggests that it may exhibit interesting pharmacological properties, and the rigorous benchmarking proposed herein is the necessary next step in its scientific evaluation.

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethyl)hydrocinnamic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-(Trifluoromethyl)hydrocinnamic acid is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye/Face ProtectionWear safety glasses with side shields or goggles.[2]
Hand ProtectionWear protective gloves.
Skin and BodyWear protective clothing to prevent skin contact.[2]
RespiratoryUse a NIOSH/MSHA approved respirator if dust is generated.[2][3]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label containers of this compound waste with the full chemical name.

  • Do not mix this waste with other chemical waste streams to avoid unintended reactions.[1]

  • Keep the chemical in its original container whenever possible.[1]

2. Spill Management:

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.[1][4]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep up the absorbed material, minimizing dust generation.[1][3]

  • Place the collected waste into a suitable, sealed, and properly labeled container for disposal.[3][4]

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Prevent the spill from entering drains or waterways, as the substance is harmful to aquatic life.[1]

3. Container Management:

  • Empty containers should be handled as if they still contain the product.[1]

  • Do not reuse empty containers.[2]

  • Completely emptied and decontaminated containers may be eligible for recycling, depending on local regulations.

4. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.

  • The disposal must be carried out by a licensed and approved waste disposal company.[1][2][5]

  • Follow all applicable federal, state, and local regulations for chemical waste disposal.[1][2]

Summary of Key Disposal and Safety Information

ParameterInformationCitations
Hazard Classifications Causes serious eye irritation, skin irritation, and may cause respiratory irritation. Harmful to aquatic life.[1]
Disposal Method Dispose of as hazardous waste through an approved waste disposal plant.[1][2][5]
Container Handling Keep in original, labeled containers. Do not mix with other waste. Handle uncleaned containers as the product itself.[1]
Spill Cleanup Absorb with inert material, sweep up to avoid dust, and place in a sealed container for disposal.[1][3][4]
Environmental Precautions Avoid release to the environment. Prevent entry into drains and waterways.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Waste: This compound B Is the container empty? A->B Empty container C Is there a spill? A->C Solid or solution waste E Handle as Hazardous Waste B->E No F Clean and decontaminate container per institutional guidelines B->F Yes D Segregate and Store Waste in a Labeled, Sealed Container C->D No G Follow Spill Cleanup Protocol: 1. Wear full PPE 2. Contain spill 3. Absorb with inert material 4. Collect in a sealed container C->G Yes H Contact Certified Waste Disposal Service D->H E->D J Recycle or Dispose of Clean Container F->J G->D I Dispose of in Accordance with Local and National Regulations H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Trifluoromethyl)hydrocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Trifluoromethyl)hydrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS 53473-36-2). Adherence to these guidelines is critical to ensure personal safety and environmental protection in the laboratory.

Immediate Safety and Hazard Profile

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as an irritant.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

In case of exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]

  • After skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[2]

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2][3]

  • After swallowing: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[2][3]

Quantitative Data Summary
PropertyValue
CAS Number 53473-36-2[1][4]
Molecular Formula C₁₀H₉F₃O₂[4]
Molecular Weight 218.17 g/mol [1][4]
Melting Point 106-110 °C[1]
Hazard Codes H315, H319, H335[1]
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338[1]
Storage Class 11 (Combustible Solids)[1]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[5] Inspect gloves for any tears or perforations before use.
Eyes/Face Safety glasses with side shields or chemical splash gogglesTo protect against dust particles and potential splashes. A face shield should be worn in addition to goggles when there is a higher risk of splashing.[6]
Body Laboratory coatA lab coat should be worn to protect the skin and clothing from contamination.[7]
Respiratory N95 dust mask or respiratorUse in a well-ventilated area. If dust generation is likely or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn.[1][5]
Experimental Protocol: Safe Handling Procedure
  • Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible.[2] Prepare a designated work area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

  • Donning PPE: Put on all required personal protective equipment as outlined in the PPE table above.

  • Handling the Compound:

    • Avoid generating dust.[2] Use weighing paper or a contained vessel for transferring the solid.

    • Keep the container tightly closed when not in use.[2][3]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Wash hands thoroughly after handling.[2][3]

  • Spill Cleanup:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Waste Chemical Dispose of as hazardous waste.[8] Collect in a clearly labeled, sealed container. Since this is a halogenated organic compound, it should be segregated into the "Halogenated Organic Waste" stream.[7] Do not mix with non-halogenated waste.[9][10]
Contaminated Materials Any materials contaminated with the chemical (e.g., gloves, weighing paper, paper towels) should be placed in a sealed bag or container and disposed of as hazardous waste.
Empty Containers Handle uncleaned containers as you would the product itself. Rinse the container with a suitable solvent, and collect the rinsate as halogenated organic waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Contact your institution's EHS office to schedule a pickup for all hazardous waste.[8]

Workflow Visualizations

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe handle_chem Handle Chemical (Avoid Dust) don_ppe->handle_chem spill_check Spill? handle_chem->spill_check cleanup Spill Cleanup spill_check->cleanup Yes close_container Close Container spill_check->close_container No cleanup->close_container decontaminate Decontaminate Work Area close_container->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands collect_waste Collect Waste (Segregate Halogenated) wash_hands->collect_waste label_waste Label Waste Container collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste schedule_pickup Schedule EHS Pickup store_waste->schedule_pickup

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)hydrocinnamic acid
Reactant of Route 2
4-(Trifluoromethyl)hydrocinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.